Product packaging for 1-Bromo-2-ethoxynaphthalene(Cat. No.:CAS No. 50389-70-3)

1-Bromo-2-ethoxynaphthalene

Cat. No.: B1337326
CAS No.: 50389-70-3
M. Wt: 251.12 g/mol
InChI Key: BUMQDJUGOXMLDY-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxynaphthalene (CAS 50389-70-3) is a high-value naphthalene derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C12H11BrO and a molecular weight of 251.12 g/mol, is characterized as an off-white to white solid with a melting point of 66 °C . It is a key precursor in the synthesis of complex molecules; for instance, it can be used to produce 2-ethoxynaphthoic acid—a structure found in compounds like nafcillin sodium—via the formation of a Grignard reagent followed by reaction with carbon dioxide . Researchers value this chemical for its bromine and ethoxy functional groups, which allow for further selective functionalization, making it instrumental in developing new chemical entities and materials . It is typically supplied as a solid and should be stored sealed in a dry environment, preferably under refrigeration between 2-8 °C to maintain stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures. This compound has the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrO B1337326 1-Bromo-2-ethoxynaphthalene CAS No. 50389-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMQDJUGOXMLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450167
Record name 1-bromo-2-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50389-70-3
Record name 1-bromo-2-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Bromo-2-ethoxynaphthalene from 2-Naphthol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-ethoxynaphthalene, a valuable building block in organic synthesis, starting from 2-naphthol. The synthesis is a two-step process involving an initial Williamson ether synthesis to form 2-ethoxynaphthalene, followed by a regioselective bromination. This document details the experimental protocols, presents key quantitative data, and visualizes the reaction pathway and experimental workflow.

Reaction Pathway

The overall synthesis proceeds in two distinct steps:

  • Step 1: Williamson Ether Synthesis. 2-Naphthol is deprotonated by a strong base to form the corresponding naphthoxide ion. This nucleophile then undergoes an SN2 reaction with an ethylating agent to yield 2-ethoxynaphthalene.[1][2][3]

  • Step 2: Electrophilic Bromination. The resulting 2-ethoxynaphthalene is then brominated at the C1 position. The ethoxy group is an activating group, directing the electrophilic substitution to the ortho position (C1).[4]

Reaction_Pathway 2-Naphthol 2-Naphthol 2-Naphthoxide_Ion 2-Naphthoxide Ion 2-Naphthol->2-Naphthoxide_Ion Base (e.g., NaOH) 2-Ethoxynaphthalene 2-Ethoxynaphthalene 2-Naphthoxide_Ion->2-Ethoxynaphthalene Ethylating Agent (e.g., Ethyl Iodide) This compound This compound 2-Ethoxynaphthalene->this compound Brominating Agent (e.g., DBDMH)

Caption: Overall reaction scheme for the synthesis of this compound from 2-naphthol.

Experimental Protocols

The following protocols are compiled from various established laboratory procedures.[1][5][6][7]

Step 1: Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

  • Methanol or Ethanol

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2.0 g (0.014 mol) of 2-naphthol in 15 mL of methanol.[5]

  • With stirring, add a solution of 0.67 g (0.017 mol) of sodium hydroxide in 5 mL of water.[5] Alternatively, 0.95 g (0.017 mol) of potassium hydroxide can be used.

  • To the resulting solution, add 2.1 mL (0.026 mol) of ethyl iodide dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 1 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of cold water.

  • The crude 2-ethoxynaphthalene will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol to yield white crystals. A reported yield for a similar procedure is 96%.[6]

Step 2: Synthesis of this compound

Materials:

  • 2-Ethoxynaphthalene

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Acetone

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the dried 2-ethoxynaphthalene (1.0 equivalent) in acetone (5-8 times the weight of 2-ethoxynaphthalene) in a round-bottom flask.[7]

  • Add a catalytic amount of hydrochloric acid (0.005-0.01 molar equivalents).[7]

  • To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 molar equivalents) portion-wise over 10-15 minutes.[7]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization. The product is an off-white to white solid.[8] A patent describing a similar synthesis of a related compound reports a yield of over 80%.[7]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-NaphtholC₁₀H₈O144.17121-123
2-EthoxynaphthaleneC₁₂H₁₂O172.2237-39[9]
This compoundC₁₂H₁₁BrO251.1266[8]

Table 2: Reagent Quantities for Synthesis

StepReagentMolar Eq.Molar Mass ( g/mol )Example Quantity
12-Naphthol1.0144.172.0 g
1Sodium Hydroxide1.240.000.67 g
1Ethyl Iodide1.9155.972.1 mL
22-Ethoxynaphthalene1.0172.22(From Step 1)
21,3-Dibromo-5,5-dimethylhydantoin0.5-0.6285.98(Calculated based on 2-ethoxynaphthalene)
2Hydrochloric Acid0.005-0.0136.46Catalytic

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Ethoxynaphthalene cluster_step2 Step 2: Synthesis of this compound s1_start Dissolve 2-Naphthol in Methanol s1_add_base Add NaOH Solution s1_start->s1_add_base s1_add_ethyl_iodide Add Ethyl Iodide s1_add_base->s1_add_ethyl_iodide s1_reflux Reflux Reaction Mixture s1_add_ethyl_iodide->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_precipitate Precipitate in Cold Water s1_cool->s1_precipitate s1_filter Vacuum Filtration s1_precipitate->s1_filter s1_recrystallize Recrystallize from Ethanol s1_filter->s1_recrystallize s1_product 2-Ethoxynaphthalene s1_recrystallize->s1_product s2_start Dissolve 2-Ethoxynaphthalene in Acetone s1_product->s2_start s2_add_catalyst Add Catalytic HCl s2_start->s2_add_catalyst s2_add_dbdmh Add DBDMH s2_add_catalyst->s2_add_dbdmh s2_stir Stir at Room Temperature s2_add_dbdmh->s2_stir s2_concentrate Remove Solvent s2_stir->s2_concentrate s2_workup Aqueous Workup s2_concentrate->s2_workup s2_dry Dry Organic Layer s2_workup->s2_dry s2_purify Purify by Chromatography or Recrystallization s2_dry->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

An In-depth Technical Guide to 1-Bromo-2-ethoxynaphthalene: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the field of medicinal chemistry and material science.

Compound Identification and Physical Properties

This compound is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring functionalized with a bromine atom at the 1-position and an ethoxy group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁BrO[1]
Molecular Weight 251.12 g/mol [1]
CAS Number 50389-70-3[1]
Appearance Off-white to white solid[2]
Melting Point 66 °C[2]
Boiling Point 197-199 °C at 20 TorrN/A
Solubility Soluble in organic solvents such as acetone, 2-methyltetrahydrofuran, or tetrahydrofuran (THF). Insoluble in water.[3][4]
Storage Sealed in a dry environment, refrigerated (2-8 °C)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) ¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm)
H-37.10 - 7.30C-1110 - 115
H-47.80 - 8.00C-2155 - 160
H-57.40 - 7.60C-3115 - 120
H-67.30 - 7.50C-4128 - 132
H-77.30 - 7.50C-4a126 - 130
H-88.00 - 8.20C-5127 - 131
-OCH₂CH₃4.10 - 4.30 (q)C-6123 - 127
-OCH₂CH₃1.40 - 1.60 (t)C-7125 - 129
C-8127 - 131
C-8a133 - 137
-OC H₂CH₃64 - 68
-OCH₂C H₃14 - 18

Note: These are predicted chemical shifts based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1450
C-O (ether)Stretching1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-BrStretching680 - 515

Chemical Synthesis

This compound can be synthesized from commercially available starting materials. A common route involves the preparation of 2-ethoxynaphthalene followed by its bromination.

Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)

Experimental Protocol:

  • Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable solvent (e.g., ethanol, methanol), a strong base such as sodium hydroxide or potassium hydroxide is added to form the corresponding naphthoxide salt.

  • Nucleophilic Substitution: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated under reflux to drive the Sₙ2 reaction to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.[5]

G naphthol 2-Naphthol naphthoxide Sodium 2-naphthoxide naphthol->naphthoxide Deprotonation base Base (e.g., NaOH) base->naphthoxide ethoxynaphthalene 2-Ethoxynaphthalene naphthoxide->ethoxynaphthalene Sₙ2 Reaction ethyl_halide Ethyl Halide (e.g., EtBr) ethyl_halide->ethoxynaphthalene

Caption: Williamson Ether Synthesis of 2-Ethoxynaphthalene.

Bromination of 2-Ethoxynaphthalene

Experimental Protocol:

  • Reaction Setup: 2-Ethoxynaphthalene is dissolved in a suitable organic solvent, such as acetone, in a reaction vessel.

  • Brominating Agent: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added to the solution. A catalytic amount of an acid, like hydrochloric acid, may also be added.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective bromination at the 1-position.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude this compound is then purified, for example, by recrystallization.[3]

G ethoxynaphthalene 2-Ethoxynaphthalene bromoethoxynaphthalene This compound ethoxynaphthalene->bromoethoxynaphthalene Bromination dbdmh DBDMH dbdmh->bromoethoxynaphthalene catalyst Catalyst (e.g., HCl) catalyst->bromoethoxynaphthalene

Caption: Bromination of 2-Ethoxynaphthalene.

Chemical Reactivity

The presence of the bromo and ethoxy functional groups on the naphthalene ring system makes this compound a versatile building block in organic synthesis.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom can be readily converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds.

Experimental Protocol (Grignard Reaction):

  • Grignard Reagent Formation: Under anhydrous conditions and an inert atmosphere (e.g., nitrogen), a solution of this compound in an etheral solvent (e.g., THF, 2-methyltetrahydrofuran) is added dropwise to a suspension of magnesium turnings in the same solvent. The reaction is typically initiated with gentle heating and then proceeds under reflux.

  • Reaction with Electrophiles: The resulting Grignard reagent, (2-ethoxynaphthalen-1-yl)magnesium bromide, can be reacted with a variety of electrophiles. For example, bubbling carbon dioxide gas through the solution at low temperatures (-10 to 10 °C) followed by an acidic workup yields 2-ethoxy-1-naphthoic acid.[3]

G bromoethoxynaphthalene This compound grignard (2-ethoxynaphthalen-1-yl)magnesium bromide bromoethoxynaphthalene->grignard Grignard Formation mg Mg mg->grignard naphthoic_acid 2-Ethoxy-1-naphthoic acid grignard->naphthoic_acid Carbonation co2 1. CO₂ 2. H₃O⁺ co2->naphthoic_acid

Caption: Grignard Reaction of this compound.

Nucleophilic Aromatic Substitution

While generally less reactive towards nucleophilic aromatic substitution than activated systems, the bromine atom can potentially be displaced by strong nucleophiles under specific reaction conditions (e.g., high temperature, presence of a catalyst).

Electrophilic Aromatic Substitution

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the bromine atom and the fused ring system can lead to a mixture of products. Further electrophilic substitution reactions on this compound would likely occur at the 4- or 6-positions, depending on the reaction conditions and the nature of the electrophile.[6]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility is particularly evident in:

  • Pharmaceutical Synthesis: As a precursor to substituted naphthalenes, which are common scaffolds in medicinal chemistry. For example, it can be used in the synthesis of derivatives of naphthoic acid.[2][3]

  • Material Science: The naphthalene core can be incorporated into polymers and other materials to impart specific optical or electronic properties.

  • Organic Synthesis: The ability to functionalize the molecule at the bromine position via Grignard formation or other cross-coupling reactions makes it a versatile building block for constructing elaborate organic structures.

This technical guide provides a foundation for the understanding and utilization of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this or any other chemical.

References

Technical Guide: Solubility of 1-Bromo-2-ethoxynaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethoxynaphthalene is a naphthalene derivative with potential applications in organic synthesis and pharmaceutical research. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides an overview of the available solubility information for this compound and related compounds, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

There is currently a lack of specific quantitative solubility data for this compound in the public domain. Chemical supplier safety data sheets often list the solubility as not available. However, qualitative solubility information for the closely related compound, 2-ethoxynaphthalene, can serve as a useful proxy for initial solvent screening. The bromine substituent in this compound will influence its polarity and intermolecular interactions, potentially altering its solubility profile compared to the parent compound.

Table 1: Qualitative Solubility of 2-Ethoxynaphthalene in Various Solvents

SolventTypeQualitative Solubility
WaterProtic, PolarInsoluble[1][2][3][4][5]
EthanolProtic, PolarSoluble[1][2][3][4][5]
Diethyl EtherAprotic, NonpolarSoluble[1][3][5]
ChloroformAprotic, PolarSoluble[1][5]
TolueneAprotic, NonpolarSoluble[1][5]
Carbon DisulfideAprotic, NonpolarSoluble[1][5]
Petroleum EtherAprotic, NonpolarSoluble[1][5]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to provide both qualitative and quantitative results.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Spatula

  • Test tubes or small vials with caps

  • Graduated cylinder or burette

  • Vortex mixer or magnetic stirrer with stir bar

  • Water bath or heating block for temperature control (optional)

  • Filtration apparatus (e.g., syringe filter)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh a specific amount of the organic solvent (e.g., 5 mL) into a test tube or vial.

    • Add a small, accurately weighed amount of this compound to the solvent.

    • Cap the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.[6]

    • Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.[6]

    • If temperature control is required, place the test tube in a water bath or on a heating block set to the desired temperature and allow the mixture to equilibrate with agitation for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle to the bottom of the container.

    • Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pipette. To avoid transferring any solid particles, a syringe filter can be used.

  • Quantification of the Dissolved Solute:

    • Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent in a fume hood, using a gentle stream of air or nitrogen if necessary. Alternatively, the solvent can be removed under vacuum.

    • Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.

    • Weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility as the mass of solute per volume of solvent (e.g., g/100 mL) or as a molar concentration (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow start Start weigh_solute Accurately weigh This compound start->weigh_solute measure_solvent Measure a known volume of solvent start->measure_solvent mix Combine solute and solvent in a sealed container weigh_solute->mix measure_solvent->mix agitate Agitate until saturation is reached (excess solid present) mix->agitate equilibrate Equilibrate at constant temperature agitate->equilibrate separate Separate the saturated solution from undissolved solid equilibrate->separate measure_aliquot Take a known volume of the saturated solution separate->measure_aliquot evaporate Evaporate the solvent measure_aliquot->evaporate weigh_residue Weigh the dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for determining the solubility of a solid organic compound.

References

CAS number and IUPAC name for 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and a potential synthetic route, presented in a format tailored for scientific professionals.

Chemical Identity and Properties

This compound is a naphthalene derivative valued as a versatile building block in the synthesis of more complex molecules.[1] Its utility in pharmaceutical and materials science research stems from the presence of both a bromine atom and an ethoxy group, which allow for selective functionalization.[1]

A summary of its key identifiers and physicochemical properties is provided in the table below.

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 50389-70-3[2][3]
Molecular Formula C₁₂H₁₁BrO[2][3][4]
Molecular Weight 251.12 g/mol [1][3]
Appearance Off-white to white solid[1][5]
Melting Point 66 °C[1][5]
Boiling Point 197-199 °C at 20 Torr[5]
Canonical SMILES CCOC1=C(C2=CC=CC=C2C=C1)Br[3]
InChI InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3[3]
InChIKey BUMQDJUGOXMLDY-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-naphthol. The first step involves the selective bromination of 2-naphthol to yield 1-bromo-2-naphthol. The subsequent step is a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 1-Bromo-2-naphthol from 2-Naphthol

A common method for the selective bromination of 2-naphthol involves the use of sodium bromide and an oxidizing agent like Oxone in a solid-state reaction.[6]

Experimental Protocol:

  • In a mortar, combine 2-naphthol, sodium bromide, and Oxone.

  • Grind the mixture thoroughly with a pestle.

  • Allow the reaction mixture to stand overnight.

  • Following the reaction period, extract the crude product using ethyl acetate.

  • The solvent is then removed under reduced pressure to yield the crude 1-bromo-2-naphthol, which can be purified by recrystallization.

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[7] In this case, 1-bromo-2-naphthol is deprotonated to form the corresponding naphthoxide ion, which then undergoes nucleophilic substitution with an ethylating agent.

Experimental Protocol:

  • Dissolve 1-bromo-2-naphthol in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a strong base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group, forming the sodium 1-bromo-2-naphthoxide.

  • Introduce an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.

  • Heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • The final product can be purified by column chromatography or recrystallization.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-naphthol.

Synthesis_of_1_Bromo_2_ethoxynaphthalene TwoNaphthol 2-Naphthol OneBromoTwoNaphthol 1-Bromo-2-naphthol TwoNaphthol->OneBromoTwoNaphthol Product This compound OneBromoTwoNaphthol->Product reagent1 NaBr, Oxone reagent2 1. NaOH 2. CH3CH2Br

Caption: Synthesis of this compound.

References

1-Bromo-2-ethoxynaphthalene: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its commercial availability, physical and chemical properties, and a detailed synthesis protocol.

Commercial Availability

This compound is available from several chemical suppliers. Researchers should inquire with these vendors for current stock, pricing, and detailed specifications, including purity and available analytical data such as Certificates of Analysis (CoA).

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
Manchester Organics [1]50389-70-3C₁₂H₁₁BrO251.12 g/mol Inquire for availability.
Elex Biotech LLC [2]50389-70-3C₁₂H₁₁BrO251.12 g/mol Appears as a solid; recommended storage at 2-8°C in a dry area.[2]
Hoffman Fine Chemicals [3]50389-70-3C₁₂H₁₁BrO251.12 g/mol Intended for laboratory purposes only.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental work.

PropertyValueSource
Appearance Off-white to white solid[3]
Boiling Point 197 to 199 °C at 20 Torr[3]
Melting Point 66 °C[3]
Density (Predicted) 1.393 ± 0.06 g/cm³ at 20 °C[3]
Storage Condition Sealed in dry, Store in Refrigerator (2 to 8 °C)[3]

Synthesis of this compound

A patented method outlines the synthesis of this compound as an intermediate in the production of 2-ethoxy naphthoic acid.[4]

Experimental Protocol

The synthesis involves the bromination of 2-ethoxynaphthalene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of a catalyst.[4]

Materials:

  • 2-Ethoxynaphthalene

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Catalyst (e.g., an acid)

  • Organic solvent (e.g., acetone)

Procedure:

  • Dissolve 2-ethoxynaphthalene in an appropriate organic solvent.

  • Add the catalyst to the solution.

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin to the reaction mixture.

  • Allow the reaction to proceed until completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude this compound.

  • The crude product may be purified by a suitable method, such as recrystallization or column chromatography, to yield the pure compound.

This synthesized intermediate can then be used in subsequent reactions, such as the Grignard reaction described in the patent to produce 2-ethoxy naphthoic acid.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-Ethoxynaphthalene Reaction Bromination Reaction Reactant1->Reaction Reactant2 1,3-Dibromo-5,5-dimethylhydantoin Reactant2->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Organic Solvent Solvent->Reaction Workup Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Historical Context and Synthesis of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed historical context for the discovery of 1-bromo-2-ethoxynaphthalene, presents quantitative data in structured tables, outlines detailed experimental protocols for key synthetic steps, and includes visualizations of reaction pathways using the DOT language for Graphviz.

Introduction

This compound is a key intermediate in organic synthesis, valued for its utility in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.[1] While the precise moment of its first synthesis is not prominently documented in the historical chemical literature, its discovery can be understood within the broader context of the flourishing of naphthalene chemistry in the late 19th and early 20th centuries. This period saw extensive investigation into the derivatives of naphthalene, a major component of coal tar, and the development of fundamental organic reactions such as etherification and bromination.

The synthesis of this compound is intrinsically linked to its precursors, 2-naphthol and its ethyl ether, 2-ethoxynaphthalene (commonly known as nerolin). The historical preparation of this compound would have logically followed the establishment of reliable methods for the synthesis and subsequent functionalization of these parent molecules. This guide will, therefore, explore the historical synthesis of these precursors as a prelude to detailing the likely historical and modern synthetic routes to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its direct precursor, 2-ethoxynaphthalene, is provided below. This data is essential for understanding the behavior of these compounds in a laboratory setting.

PropertyThis compound2-Ethoxynaphthalene
Molecular Formula C₁₂H₁₁BrO[1][2][3]C₁₂H₁₂O[4]
Molecular Weight 251.12 g/mol [1][2]172.22 g/mol [4]
Appearance Off-white to white solid[1]White to almost white solid[4]
Melting Point 66 °C[1]35-37 °C[4]
Boiling Point Not readily available282 °C[4]
CAS Number 50389-70-3[1][2][3]93-18-5[4]

Historical Synthetic Pathways

The discovery of this compound would have been a logical extension of the well-established chemistry of naphthalene and its derivatives. The following sections detail the probable historical progression of synthesis.

Synthesis of 2-Naphthol

The journey to this compound begins with 2-naphthol. Historically, 2-naphthol was synthesized from naphthalene via sulfonation followed by alkali fusion. This two-step process was a cornerstone of industrial aromatic chemistry.

historical_synthesis_2_naphthol naphthalene Naphthalene sulfonated_naphthalene Naphthalene-2-sulfonic acid naphthalene->sulfonated_naphthalene H₂SO₄ naphthol 2-Naphthol sulfonated_naphthalene->naphthol NaOH, fusion

Caption: Historical synthesis of 2-Naphthol from Naphthalene.

Etherification to 2-Ethoxynaphthalene (Nerolin)

Following the availability of 2-naphthol, the synthesis of its ethyl ether, 2-ethoxynaphthalene, would have been achieved through Williamson ether synthesis. This reaction, involving the sodium salt of 2-naphthol and an ethylating agent, was a well-understood transformation by the late 19th century.

williamson_ether_synthesis naphthol 2-Naphthol naphthoxide Sodium 2-naphthoxide naphthol->naphthoxide NaOH ethoxynaphthalene 2-Ethoxynaphthalene (Nerolin) naphthoxide->ethoxynaphthalene CH₃CH₂Br or (CH₃CH₂)₂SO₄

Caption: Williamson ether synthesis of 2-Ethoxynaphthalene.

Bromination to this compound

The final step in the historical synthesis would have been the electrophilic aromatic substitution of 2-ethoxynaphthalene. The ethoxy group is an activating, ortho-, para-director. Due to steric hindrance at the 3-position, bromination would be expected to occur primarily at the 1-position.

bromination_of_ethoxynaphthalene ethoxynaphthalene 2-Ethoxynaphthalene bromoethoxynaphthalene This compound ethoxynaphthalene->bromoethoxynaphthalene Br₂ in a suitable solvent (e.g., CCl₄ or CH₃COOH)

Caption: Bromination of 2-Ethoxynaphthalene.

Experimental Protocols

The following protocols are based on historical and modern synthetic methods and are intended for an audience of trained chemists.

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin)

This protocol is based on the classical Williamson ether synthesis.

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethyl bromide (CH₃CH₂Br) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

  • Ethanol (as solvent)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide to the solution to form sodium 2-naphthoxide.

  • Slowly add a slight excess of ethyl bromide or diethyl sulfate to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-ethoxynaphthalene.

  • Purify the product by recrystallization from ethanol or by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes a modern approach to the bromination of 2-ethoxynaphthalene.

Materials:

  • 2-Ethoxynaphthalene

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Acetone (as solvent)

  • Catalytic amount of hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 2-ethoxynaphthalene in acetone in a round-bottom flask.[5]

  • Add a catalytic amount of hydrochloric acid.[5]

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin in portions to the stirred solution at room temperature.[5]

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or by recrystallization to yield pure this compound.

Modern Synthetic Applications

This compound serves as a versatile building block in contemporary organic synthesis. A key application is its use in the formation of Grignard reagents, which can then be reacted with various electrophiles. For instance, reaction with carbon dioxide after forming the Grignard reagent yields 2-ethoxynaphthoic acid, a precursor to various more complex molecules.[5]

grignard_formation_and_reaction bromoethoxynaphthalene This compound grignard_reagent 2-Ethoxy-1-naphthylmagnesium bromide bromoethoxynaphthalene->grignard_reagent Mg, THF carboxylate Magnesium salt of 2-ethoxynaphthoic acid grignard_reagent->carboxylate 1. CO₂ naphthoic_acid 2-Ethoxynaphthoic acid carboxylate->naphthoic_acid 2. H₃O⁺

Caption: Grignard reaction of this compound.

Conclusion

While the specific "eureka" moment of the discovery of this compound is lost to history, its synthesis represents a logical and incremental step in the rich history of naphthalene chemistry. Understanding its preparation through the lens of its precursors and the fundamental reactions of the time provides valuable context for contemporary chemists. Today, it remains a relevant and useful building block in the synthesis of complex organic molecules, a testament to the enduring legacy of classical aromatic chemistry.

References

Potential Research Areas for 1-Bromo-2-ethoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethoxynaphthalene is a halogenated aromatic compound belonging to the naphthalene family. Its structure, featuring a reactive bromine atom at the 1-position and an ethoxy group at the 2-position of the naphthalene core, makes it a versatile and valuable building block in synthetic organic chemistry. The presence of the bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the ethoxy group modulates the electronic properties and steric environment of the naphthalene system. This guide explores the potential research avenues for this compound, focusing on its applications in medicinal chemistry and materials science, supported by detailed experimental protocols and data.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁BrO
Molecular Weight 251.12 g/mol
Appearance Off-white to white solid
Melting Point 66 °C
CAS Number 50389-70-3

Potential Research Area 1: Development of Novel Bioactive Molecules

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. This compound serves as an excellent starting material for the synthesis of novel 1-aryl-2-ethoxynaphthalene derivatives, which can be screened for a variety of pharmacological activities.

Synthesis of 1-Aryl-2-ethoxynaphthalene Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 1-position. This synthetic versatility enables the creation of large libraries of compounds for biological screening.

A general workflow for the synthesis and subsequent biological evaluation of 1-Aryl-2-ethoxynaphthalene derivatives is depicted below.

G A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 1-Aryl-2-ethoxynaphthalene Derivative C->D E Purification & Characterization D->E F Biological Screening E->F G Hit Identification F->G Active? H Lead Optimization G->H

Caption: Synthetic and screening workflow for bioactive 1-Aryl-2-ethoxynaphthalene derivatives.

Potential as Enzyme Inhibitors

Naphthalene derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The structural similarity of 1-aryl-2-ethoxynaphthalenes to known COX inhibitors suggests that this class of compounds could be a promising area for the development of novel anti-inflammatory agents.

Below is a hypothetical signaling pathway illustrating the role of COX enzymes in inflammation and the potential point of intervention for a 1-Aryl-2-ethoxynaphthalene derivative.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor 1-Aryl-2-ethoxynaphthalene Derivative Inhibitor->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a potential 1-Aryl-2-ethoxynaphthalene derivative.

Example of a Biologically Active Naphthalene Derivative

While specific biological activity data for simple 1-aryl-2-ethoxynaphthalene derivatives is not widely available in the public domain, a more complex derivative incorporating a 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole scaffold has been synthesized and evaluated for its antimicrobial and anticancer activities.[1][2] This highlights the potential of the core naphthalene structure in generating bioactive compounds.

Table 1: In Vitro Biological Activity of a Naphthalene-Imidazole Derivative [1][2]

Organism/Cell LineActivity AssessedResults
S. aureusAntibacterialConsiderable inhibition
S. typhiAntibacterialConsiderable inhibition
E. coliAntibacterialConsiderable inhibition
P. aeruginosaAntibacterialLower inhibition
Candida albicansAntifungalModerate to maximum activity
Aspergillus nigerAntifungalModerate to maximum activity
MucorAntifungalModerate to maximum activity
KB cancer cellsAnticancerModerate activity

Potential Research Area 2: Development of Novel Fluorescent Materials

Naphthalene and its derivatives are known for their fluorescent properties, making them attractive candidates for the development of novel fluorescent probes and materials for applications in sensing, imaging, and optoelectronics.[3] The introduction of different aryl groups at the 1-position of the 2-ethoxynaphthalene core can significantly tune the photophysical properties of the resulting compounds.

Synthesis of Fluorescent 1-Aryl-2-ethoxynaphthalenes

The same Suzuki-Miyaura coupling reaction used for the synthesis of bioactive molecules can be employed to create a library of fluorescent 1-aryl-2-ethoxynaphthalenes. By coupling this compound with arylboronic acids containing extended π-systems (e.g., pyrene, anthracene), it is possible to generate compounds with interesting photophysical properties, such as large Stokes shifts and high quantum yields.

A logical workflow for the development of fluorescent probes from this compound is presented below.

G Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Reactant Fluorophoric/Chelating Arylboronic Acid Reactant->Coupling Product 1-Aryl-2-ethoxynaphthalene Derivative Coupling->Product Characterization Photophysical Characterization Product->Characterization Application Application Testing (e.g., Metal Ion Sensing) Characterization->Application

Caption: Development workflow for 1-Aryl-2-ethoxynaphthalene-based fluorescent probes.

Potential as Fluorescent Probes for Metal Ion Detection

Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions.[4][5] By incorporating a suitable metal-chelating aryl group at the 1-position of 2-ethoxynaphthalene, it is feasible to design novel fluorescent sensors. The binding of a metal ion to the chelating moiety can induce a change in the fluorescence properties of the molecule (e.g., quenching or enhancement), allowing for the detection and quantification of the metal ion.[5]

Table 2: Hypothetical Photophysical Properties of a 1-(Pyren-1-yl)-2-ethoxynaphthalene Fluorescent Probe

PropertyHypothetical Value
Absorption Maximum (λ_abs) ~350 nm
Emission Maximum (λ_em) ~450 nm
Quantum Yield (Φ_F) > 0.5
Stokes Shift ~100 nm
Response to Metal Ion (e.g., Cu²⁺) Fluorescence Quenching

Note: These are hypothetical values based on the known properties of pyrene and naphthalene derivatives and would need to be experimentally determined.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid[7]

This protocol is adapted from a general procedure for the Suzuki coupling of bromo-naphthalene derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-2-ethoxynaphthalene derivative.

Conclusion

This compound is a promising starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse range of 1-aryl-2-ethoxynaphthalene derivatives. Future research in this area should focus on the synthesis and systematic evaluation of libraries of these compounds to identify lead candidates for drug development and to discover new fluorescent materials with tailored properties. The exploration of other cross-coupling reactions, such as the Buchwald-Hartwig amination, could further expand the accessible chemical space and lead to the discovery of novel compounds with unique biological and photophysical properties.

References

An In-depth Technical Guide to the Theoretical Electronic Structure of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 1-Bromo-2-ethoxynaphthalene. While direct experimental and theoretical studies on this specific molecule are not extensively available in public literature, this document outlines the established computational protocols and interprets illustrative data to guide future research and drug development efforts. The electronic properties discussed are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Introduction

This compound is a substituted naphthalene derivative. The electronic properties of such aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and an ethoxy group to the naphthalene core dramatically influences the electron distribution, and consequently, its chemical behavior. Understanding the electronic structure through theoretical calculations provides invaluable insights into its reactivity, potential as a synthetic intermediate, and its prospects in drug design. This guide details the computational approaches used to elucidate these properties.

Theoretical and Experimental Protocols

2.1. Computational Methodology

The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.

A typical computational protocol would involve the following steps:

  • Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines both Hartree-Fock and DFT methods.[1]

  • Basis Set Selection: A suitable basis set is crucial for accurate calculations. For a molecule containing a halogen like bromine, a Pople-style basis set such as 6-311G(d,p) is often employed.[2] This set provides a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p). For enhanced accuracy, diffuse functions (+) can be added, resulting in the 6-311++G(d,p) basis set, which is particularly important for describing anions and weak interactions.[3]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[4][5]

    • Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom in the molecule, offering insights into the local electron distribution and identifying potential sites for electrophilic or nucleophilic attack.[6]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7] It helps in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for predicting non-covalent interactions and receptor-binding behavior in drug design.[8]

All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

2.2. Illustrative Synthesis Protocol

While this guide focuses on theoretical studies, a plausible synthetic route for this compound is relevant for providing the physical compound for experimental validation. A common approach involves the bromination of 2-ethoxynaphthalene.[9]

  • Preparation of 2-ethoxynaphthalene: 2-Naphthol can be reacted with an ethylating agent like ethyl iodide or bromoethane in the presence of a base such as sodium hydroxide in a Williamson ether synthesis.[10]

  • Bromination: 2-ethoxynaphthalene is then dissolved in a suitable solvent (e.g., acetone). A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added in the presence of a catalytic amount of acid (e.g., hydrochloric acid).[9] The reaction mixture is stirred until completion, after which the crude product is isolated and purified, typically by recrystallization or chromatography.

Illustrative Data and Discussion

The following table summarizes hypothetical, yet realistic, quantitative data for this compound, as would be obtained from a DFT study at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValueSignificance in Drug Development and Reactivity
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater ease of oxidation and potential for nucleophilic behavior.
LUMO Energy -1.2 eVRepresents the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for reduction and electrophilic behavior.
HOMO-LUMO Gap (ΔE) 5.3 eVA smaller gap generally implies higher chemical reactivity and lower kinetic stability.[11] This value suggests a moderately stable molecule.
Dipole Moment 2.1 DebyeA non-zero dipole moment indicates an asymmetric charge distribution, which can influence solubility and intermolecular interactions.
Mulliken Atomic Charges
C1 (attached to Br)+0.05The carbon atom bonded to bromine is slightly electron-deficient due to bromine's electronegativity.
Br-0.15The bromine atom carries a partial negative charge, making it a potential site for interaction with electrophiles.
O (ethoxy group)-0.45The oxygen atom is highly electronegative and represents a region of high electron density, making it a likely hydrogen bond acceptor.

3.1. Frontier Molecular Orbitals (FMOs)

The HOMO is expected to be localized primarily on the naphthalene ring, particularly on the carbon atoms with higher electron density, and to some extent on the oxygen atom of the ethoxy group. The LUMO, conversely, would likely be distributed over the aromatic system, with significant contributions from the carbon atom attached to the bromine, indicating a potential site for nucleophilic attack. The HOMO-LUMO gap of 5.3 eV suggests that the molecule is kinetically stable but can participate in chemical reactions under appropriate conditions.

3.2. Molecular Electrostatic Potential (MEP)

An MEP map would visually confirm the information from the Mulliken charges. The most negative potential (electron-rich region), typically colored red, would be concentrated around the oxygen atom of the ethoxy group. This region is a prime site for hydrogen bonding and interactions with positively charged centers in a biological target. The regions around the hydrogen atoms of the ethyl group and the naphthalene ring would exhibit a positive potential (electron-poor), often colored blue.

Visualizations

4.1. Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for conducting a theoretical study on the electronic structure of a molecule like this compound.

G cluster_setup Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Electronic Property Calculation fmo Analyze HOMO/LUMO Energies & Gap prop_calc->fmo charges Analyze Mulliken Charges prop_calc->charges mep Generate & Analyze MEP Map prop_calc->mep verify_min->prop_calc If Minimum Confirmed conclusion Draw Conclusions on Reactivity, Stability, and Potential for Drug Design fmo->conclusion charges->conclusion mep->conclusion

Caption: Workflow of a theoretical electronic structure study.

Conclusion

Theoretical studies on the electronic structure of this compound are essential for predicting its chemical behavior and potential applications in drug development. By employing methods such as DFT with appropriate functionals and basis sets, key electronic properties like HOMO-LUMO energies, atomic charges, and the molecular electrostatic potential can be determined. Although this guide presents illustrative data, the described methodologies provide a robust framework for future computational and experimental investigations. The insights gained from such studies can significantly accelerate the drug discovery process by enabling a more rational design of molecules with desired properties.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. The following sections detail the compound's properties, associated hazards, safe handling protocols, and emergency procedures, compiled from safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₁BrO--INVALID-LINK--
Molecular Weight 251.12 g/mol --INVALID-LINK--
CAS Number 50389-70-3--INVALID-LINK--
Appearance Off-white to white solid--INVALID-LINK--
Melting Point 66 °C--INVALID-LINK--
Boiling Point 197-199 °C at 20 Torr--INVALID-LINK--
Solubility Insoluble in water. Soluble in organic solvents such as ethanol and ether.[1]--INVALID-LINK--, --INVALID-LINK--
Storage Condition Store in a dry, well-ventilated place. Keep container tightly closed. For long-term stability, store in a refrigerator (2 to 8 °C).[2]--INVALID-LINK--, --INVALID-LINK--

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified with the following hazards:

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Signal Word: Warning[2]

  • Pictogram:

    • GHS07 (Exclamation Mark)

Toxicity Data for 2-EthoxynaphthaleneValueSpeciesSource
LD50 Oral 3110 mg/kgRat--INVALID-LINK--
LD50 Dermal > 5000 mg/kgRabbit--INVALID-LINK--

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection:

    • Wear a lab coat and appropriate protective clothing to prevent skin contact.

    • Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contamination.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Remove contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and emergency measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local, state, and federal regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.[2]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocol: Synthesis of 2-Ethoxy Naphthoic Acid using this compound

The following is a detailed experimental protocol adapted from patent literature, demonstrating the use of this compound as a key intermediate in the synthesis of 2-ethoxy naphthoic acid via a Grignard reaction.[3]

Materials and Reagents
  • This compound

  • Magnesium powder

  • 2-Methyltetrahydrofuran (anhydrous)

  • Carbon dioxide (gas, dry)

  • Acidic aqueous solution (e.g., 0.4-1.0 wt% HCl)

  • Nitrogen gas (for inert atmosphere)

Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Gas inlet tube

  • Apparatus for cooling (e.g., ice bath)

Procedure
  • Grignard Reagent Formation:

    • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with magnesium powder (1.0 equivalent) and anhydrous 2-methyltetrahydrofuran.

    • Dissolve this compound (1.0 equivalent) in anhydrous 2-methyltetrahydrofuran in the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The initiation may be indicated by a slight temperature increase and bubbling.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to a temperature between -10 °C and 10 °C using an appropriate cooling bath.

    • Bubble dry carbon dioxide gas through the stirred solution via a gas inlet tube. The introduction of CO₂ is an exothermic process, so maintain the temperature within the specified range.

    • Continue the addition of carbon dioxide until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods).

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture into a cold, acidic aqueous solution (e.g., 0.4-1.0 wt% HCl) with vigorous stirring to quench the reaction and hydrolyze the magnesium salt.

    • The product, 2-ethoxy naphthoic acid, will precipitate as a solid.

    • Collect the solid product by filtration, wash it with water, and dry it to obtain the final product.

Visualizations

Experimental Workflow for the Synthesis of 2-Ethoxy Naphthoic Acid

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up and Isolation start Start: Dry glassware under N2 add_mg Add Mg powder and anhydrous 2-MeTHF start->add_mg prepare_sol Prepare solution of this compound in anhydrous 2-MeTHF add_mg->prepare_sol initiate Add a small amount of solution to initiate the reaction prepare_sol->initiate add_rest Dropwise addition of remaining solution initiate->add_rest reflux Reflux for 2-3 hours add_rest->reflux cool Cool Grignard reagent to -10 to 10 °C reflux->cool Reaction complete add_co2 Bubble dry CO2 gas through the solution cool->add_co2 quench Pour reaction mixture into cold acidic aqueous solution add_co2->quench Reaction complete precipitate Precipitation of 2-ethoxy naphthoic acid quench->precipitate filter Filter the solid product precipitate->filter wash_dry Wash with water and dry filter->wash_dry end End: Obtain pure product wash_dry->end

Caption: Workflow for the synthesis of 2-ethoxy naphthoic acid.

Logical Relationship for Safe Handling

G cluster_controls Control Measures cluster_emergency Emergency Response compound This compound Hazards: Skin Irritant (H315) Eye Irritant (H319) engineering Engineering Controls - Fume Hood - Eyewash/Safety Shower compound->engineering requires ppe Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves compound->ppe requires hygiene Work Practices - Avoid contact/inhalation - Wash hands thoroughly compound->hygiene requires spill Spill Response - Evacuate area - Wear PPE - Contain and collect compound->spill in case of accident fire Fire Fighting - Use CO2, dry chemical, foam - Wear SCBA compound->fire in case of accident first_aid First Aid - Inhalation: Fresh air - Skin: Wash with soap/water - Eyes: Flush with water - Ingestion: Seek medical aid engineering->first_aid in case of failure ppe->first_aid in case of failure hygiene->first_aid in case of failure

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2-ethoxynaphthalene in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The naphthalene scaffold, in particular, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

1-Bromo-2-ethoxynaphthalene is a valuable building block for the synthesis of a diverse range of 1-aryl-2-ethoxynaphthalene derivatives. The ethoxy group at the 2-position can influence the electronic properties of the naphthalene ring and provide a handle for further functionalization, making its derivatives attractive targets in drug discovery programs. These derivatives have potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura coupling reactions utilizing this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The generally accepted catalytic cycle for the reaction of this compound with an arylboronic acid is depicted below.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 1-Aryl-2-ethoxynaphthalene RedElim->Product Ar-Ar' ArylHalide This compound ArylHalide->OxAdd Ar-Br BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is based on typical results observed for structurally similar bromonaphthalene derivatives and serves as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001680-90
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O (10:1)901875-85
43-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/H₂O (2:1:1)802470-80
54-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1101280-90

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 251.1 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of H₂O) to the flask via syringe. Purge the solution with the inert gas for 10-15 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-2-ethoxynaphthalene product.

Experimental_Workflow start Start setup Reaction Setup: Add reactants and base to flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ setup->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst reaction Heat and Stir Reaction Mixture add_solvent_catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Reaction Work-up: Quench, extract, and wash monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in Drug Development

The 1-aryl-2-ethoxynaphthalene scaffold is a promising starting point for the development of novel therapeutics. The ability to readily diversify the aryl group at the 1-position through Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Drug_Development_Pathway Start This compound SM_Coupling Suzuki-Miyaura Coupling with diverse Arylboronic Acids Start->SM_Coupling Library Library of 1-Aryl-2-ethoxynaphthalene Derivatives SM_Coupling->Library Screening Biological Screening (e.g., anticancer, anti-inflammatory assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 3: Role of Suzuki-Miyaura coupling in a drug discovery workflow.

Potential therapeutic applications for compounds derived from this compound include:

  • Oncology: Naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Agents: The naphthalene core is present in several known anti-inflammatory drugs.

  • Antimicrobial Agents: Functionalized naphthalenes have shown activity against a range of bacterial and fungal pathogens.

By leveraging the Suzuki-Miyaura coupling reaction with this compound, researchers can efficiently explore the chemical space around this privileged scaffold to identify novel and potent therapeutic agents.

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[4][5] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][6]

This document provides detailed protocols for the Sonogashira coupling of 1-bromo-2-ethoxynaphthalene with a terminal alkyne. The naphthalene scaffold is a prevalent motif in many biologically active compounds, and functionalization via Sonogashira coupling allows for the synthesis of novel derivatives with potential therapeutic applications.[6] Both a traditional copper-co-catalyzed method and a copper-free alternative are presented. The copper-free approach is often favored to prevent the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1][6]

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product This compound arrow Pd Catalyst, Base Solvent, [Cu(I) Co-catalyst] plus1 + TerminalAlkyne R-C≡C-H CoupledProduct arrow->CoupledProduct

Caption: General scheme for the Sonogashira coupling.

Key Reaction Components and Considerations

  • Aryl Halide: this compound is an electron-rich aryl bromide. The reactivity order for the halide is generally I > OTf > Br >> Cl.[1][2][7] While aryl bromides are less reactive than iodides, they are common substrates for Sonogashira couplings.[8]

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][2][9] The choice of phosphine ligands can significantly impact reaction efficiency, with bulky, electron-rich ligands often improving catalytic activity.[2]

  • Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used to increase the reaction rate by facilitating the formation of a copper acetylide intermediate.[2][4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and neutralize the H-X species formed during the catalytic cycle.[4]

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care.

  • Anhydrous solvents can be flammable.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol employs a classic palladium catalyst with a copper(I) co-catalyst, which is effective for a wide range of substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv, or as solvent)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Celite®

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).

  • Solvent and Base Addition: Add anhydrous THF (to make a ~0.1 M solution) and triethylamine (2.0 equiv).

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress using thin-layer chromatography (TLC). Aryl bromides may require heating to achieve a reasonable reaction rate.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NH₄Cl (if an amine base was used), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or to avoid the formation of di-alkyne homocoupling byproducts.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or PdCl₂(PPh₃)₂

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Tetrabutylammonium Fluoride (TBAF) (2.0 - 3.0 equiv)[10]

  • Anhydrous 1,4-Dioxane or DMF

  • Inert gas (Argon or Nitrogen)

  • Deionized Water, Brine

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Equipment: Same as Protocol 1.

Procedure:

  • Catalyst Pre-formation (optional): In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 3 mol%) and PPh₃ (e.g., 6 mol%). Add a small amount of anhydrous solvent and stir for 15 minutes.

  • Reaction Setup: To the flask, add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the desired concentration.

  • Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® and wash the pad with ethyl acetate.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings of aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1PdCl₂(PPh₃)₂ (3)-CuI (5)DIPA (2.0)THF6512~90[7]
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)NoneCs₂CO₃ (2.0)Dioxane8016~85[11]
3PdCl₂(CH₃CN)₂ (1)Cyclopropylphosphine (2.5)NoneEt₃N (3.0)Water (w/ PTS)RT24~96[12][13]
4PdCl₂(PPh₃)₂ (3)-NoneTBAF (3.0)Neat (Solvent-free)802~95[10]
5(NHC)-Pd (0.01)-(NHC)-Cu (1.0)K₂CO₃ (2.0)t-AmylOH11024~93[14]

Note: Yields are illustrative and will vary based on the specific terminal alkyne and precise reaction conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Halide, Catalyst, & Base in Flask degas Degas Mixture (Inert Gas Purge) prep->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Workup (Wash & Extract) filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: A typical experimental workflow for Sonogashira coupling.

Catalytic Cycle (Copper-Co-Catalyzed)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)(C≡CR')L₂ pd_ox->pd_trans Transmetalation product R-C≡CR' pd_trans->product Reductive Elimination cui Cu(I)X pd_trans->cui Regenerates Cu(I)X product->pd0 Catalyst Regeneration alkyne H-C≡CR' cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd_ox Transfers Acetylide to Palladium alkyne->cu_alkyne Deprotonation (Base)

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials, due to its reliability and functional group tolerance.[2][3] These application notes provide detailed protocols and reaction conditions for the Heck reaction of 1-Bromo-2-ethoxynaphthalene with various alkenes. The resulting 1-alkenyl-2-ethoxynaphthalene derivatives are valuable intermediates in medicinal chemistry and materials science.

The general transformation is depicted in the scheme below:

Scheme 1: Heck reaction of this compound with a generic alkene.

Reaction Principle

The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[4][5]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of this compound with representative alkenes, such as acrylates and styrenes. These conditions are based on established protocols for similar aryl bromides.[2][3][6][7]

Table 1: General Heck Reaction Parameters for this compound

ParameterRecommended ConditionsNotes
Aryl Halide This compoundSubstrate of interest.
Alkene Styrene, n-Butyl Acrylate, etc.Typically used in 1.1 to 1.5 excess.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable precursor.[2]
Ligand PPh₃, P(o-tol)₃, or noneLigand choice can significantly impact yield and selectivity.[3]
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to neutralize the generated acid.[4]
Solvent DMF, DMA, NMP, DioxaneAnhydrous, polar aprotic solvents are generally preferred.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl bromides.
Reaction Time 8 - 24 hoursMonitored by TLC or GC-MS until consumption of the starting material.

Table 2: Exemplary Heck Reaction Conditions and Expected Yields

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
1n-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001885-95
2StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMA1202480-90
3Ethyl AcrylatePd₂(dba)₃ (1)NoneNaOAc (2.0)DMF1101675-85
44-MethylstyrenePdCl₂(PPh₃)₂ (2)-Et₃N (1.5)Dioxane1002082-92

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.[3]

  • All glassware should be oven-dried prior to use.

  • Solvents should be anhydrous and of high purity.

  • Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.[3]

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of triethylamine and then n-butyl acrylate.

  • Reaction: Immerse the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 18-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product, (E)-butyl 3-(2-ethoxynaphthalen-1-yl)acrylate.

Protocol 2: Ligand-Free Heck Reaction of this compound with Ethyl Acrylate

Materials:

  • This compound (1.0 equiv.)

  • Ethyl acrylate (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv., 1 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert gas supply

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, tris(dibenzylideneacetone)dipalladium(0), and sodium acetate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF, followed by ethyl acrylate via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 16-24 hours).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the product, (E)-ethyl 3-(2-ethoxynaphthalen-1-yl)acrylate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Heck reaction.

Heck_Reaction_Workflow General Heck Reaction Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_solids Add Solids to Flask prep_glass->add_solids prep_reagents Weigh Reagents (Aryl Halide, Catalyst, Ligand, Base) prep_reagents->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill) add_solids->inert_atm add_liquids Add Solvent and Liquid Reagents (Alkene, Base if liquid) inert_atm->add_liquids heating Heat to Desired Temperature add_liquids->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Reaction Progress (TLC, GC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute and Extract cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification

Caption: General workflow for the Heck cross-coupling reaction.

Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Mizoroki-Heck reaction.

Heck_Cycle Mizoroki-Heck Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition alkene_coord R-Pd(II)-X Ln(Alkene) pd2_complex->alkene_coord Alkene Coordination insertion_prod Product-Pd(II)-H Ln alkene_coord->insertion_prod Migratory Insertion insertion_prod->pd0 β-Hydride Elimination & Reductive Elimination product Product base_h Base-H-X aryl_halide R-X alkene Alkene base Base

Caption: The Mizoroki-Heck catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[3] These application notes provide detailed protocols and relevant data for the Buchwald-Hartwig amination of 1-Bromo-2-ethoxynaphthalene, an electron-rich aryl bromide, with various primary and secondary amines. The ability to introduce diverse amino functionalities onto the naphthalene scaffold is of significant interest for the development of novel therapeutic agents and functional materials.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-rich aryl bromides like this compound, specific conditions are often required to achieve high yields and avoid side reactions.

Table 1: Key Parameters and Recommendations for the Amination of this compound

ParameterComponent/ConditionRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is often preferred due to its air stability and reliable formation of the active Pd(0) species.Provides the active Pd(0) catalyst necessary for the oxidative addition step.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)XPhos and RuPhos are generally effective for a broad range of amines with electron-rich aryl bromides.These ligands promote the rates of both oxidative addition and reductive elimination, which can be sluggish for electron-rich substrates.
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃)NaOt-Bu is a commonly used and effective base. For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be employed.The base is crucial for the deprotonation of the amine, forming the palladium-amido intermediate.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Toluene and dioxane are the most common and generally effective solvents for this transformation.The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Temperature 80 - 110 °CA reaction temperature of 100 °C is a good starting point for most couplings.Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the aryl bromide.This helps to drive the equilibrium towards product formation.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Note: These protocols should be considered as a starting point, and optimization of reaction conditions may be necessary for specific amine substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

  • This compound

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by n-butylamine (1.2 mmol, 1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-ethoxynaphthalen-1-amine.

Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the vial with a screw cap containing a PTFE septum and purge with an inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-(2-ethoxynaphthalen-1-yl)morpholine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of an electron-rich aryl bromide (1-bromo-2-methoxynaphthalene, a close analog) with various amines. This data can be used as a reference for optimizing the reaction of this compound.

Table 2: Amination of 1-Bromo-2-methoxynaphthalene with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Toluene1001892
2CyclohexylaminePd₂(dba)₃ (1)RuPhos (2)NaOt-Bu (1.4)Toluene1002088
3BenzylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1102485
4AnilinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (1.5)Toluene1002495

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Table 3: Amination of 1-Bromo-2-methoxynaphthalene with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1DiethylaminePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1002489
2PiperidinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene1001894
3MorpholinePd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2.0)Dioxane1102491
4N-MethylanilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.5)Dioxane1002296

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Pd Precatalyst, Ligand, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent_amine Add Anhydrous Solvent and Amine inert->solvent_amine heat Heat Reaction Mixture with Stirring solvent_amine->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® cool->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G pd0 Pd(0)L_n oa_complex [Ar(Pd)Br]L_n pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar(Pd)NR'R'']L_n oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Novel Ligands from 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel biaryl and N-aryl ligands starting from 1-Bromo-2-ethoxynaphthalene. The methodologies described herein utilize robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Such naphthalene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antimicrobial and anti-inflammatory agents.[1][2][3]

Synthesis of Novel Ligands

Two exemplary novel ligands, a biaryl compound and an N-aryl amine, were synthesized from this compound. The following sections detail the synthetic routes and experimental protocols.

Ligand 1: 2-ethoxy-1-phenylnaphthalene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4][5][6] This protocol describes the coupling of this compound with phenylboronic acid to yield 2-ethoxy-1-phenylnaphthalene.

General Reaction Scheme:

This compound + Phenylboronic Acid → 2-ethoxy-1-phenylnaphthalene

Data Presentation: Reaction Parameters and Yields for Suzuki-Miyaura Coupling

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling reaction. Yields are based on reactions with analogous aryl bromides and may vary.[7][8][9]

ParameterCondition
Palladium Precatalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (5:1)
Temperature 100 °C
Reaction Time 12-18 h
Expected Yield 85-95%

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 251.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

  • Catalyst Loading: Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Separate the aqueous layer and extract it with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-ethoxy-1-phenylnaphthalene.

Ligand 2: N-(2-ethoxynaphthalen-1-yl)morpholine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[10][11][12] This protocol details the coupling of this compound with morpholine.

General Reaction Scheme:

This compound + Morpholine → N-(2-ethoxynaphthalen-1-yl)morpholine

Data Presentation: Reaction Parameters and Yields for Buchwald-Hartwig Amination

The following table summarizes the optimized conditions for the Buchwald-Hartwig amination. Yields are based on reactions with similar aryl bromides.[13][14][15]

ParameterCondition
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%)
Ligand Xantphos (3 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 110 °C
Reaction Time 16-24 h
Expected Yield 80-90%

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), Xantphos (0.03 mmol, 17.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 251.1 mg) and anhydrous, degassed toluene (5 mL). Finally, add morpholine (1.2 mmol, 104.5 µL).

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-ethoxynaphthalen-1-yl)morpholine.

Mandatory Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_products Novel Ligands This compound This compound Phenylboronic Acid Phenylboronic Acid Morpholine Morpholine Pd(OAc)2 / SPhos Pd(OAc)2 / SPhos Phenylboronic Acid->Pd(OAc)2 / SPhos K3PO4 K3PO4 Pd(OAc)2 / SPhos->K3PO4 Toluene/H2O, 100C Toluene/H2O, 100C K3PO4->Toluene/H2O, 100C 2-ethoxy-1-phenylnaphthalene 2-ethoxy-1-phenylnaphthalene Toluene/H2O, 100C->2-ethoxy-1-phenylnaphthalene Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos Morpholine->Pd2(dba)3 / Xantphos NaOtBu NaOtBu Pd2(dba)3 / Xantphos->NaOtBu Toluene, 110C Toluene, 110C NaOtBu->Toluene, 110C N-(2-ethoxynaphthalen-1-yl)morpholine N-(2-ethoxynaphthalen-1-yl)morpholine Toluene, 110C->N-(2-ethoxynaphthalen-1-yl)morpholine

Caption: Synthetic workflow for novel ligands.

Proposed Signaling Pathway Modulation

Naphthalene derivatives have shown potential as anti-inflammatory agents.[2][16] A possible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates I-kappaB I-kappaB IKK Complex->I-kappaB phosphorylates NF-kappaB NF-kappaB I-kappaB->NF-kappaB releases NF-kappaB_nuc NF-kappaB NF-kappaB->NF-kappaB_nuc translocates Gene Transcription Gene Transcription NF-kappaB_nuc->Gene Transcription induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Novel Ligand Novel Ligand Novel Ligand->IKK Complex inhibits

Caption: Proposed inhibition of the NF-κB pathway.

References

Application of 1-Bromo-2-ethoxynaphthalene in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethoxynaphthalene is a functionalized naphthalene derivative that holds significant promise as a versatile building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a reactive bromine atom and an electron-donating ethoxy group on the naphthalene core, allows for tailored molecular design through various cross-coupling reactions. This enables the synthesis of novel materials with specific optoelectronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

The naphthalene scaffold is a well-established component in organic electronics due to its inherent charge-transporting capabilities and thermal stability.[1] The strategic placement of the bromo and ethoxy substituents on this core provides a powerful handle for chemists to modulate the electronic properties of the resulting materials. The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for the construction of complex conjugated molecules.[2][3][4] The ethoxy group, being an electron-donating moiety, can influence the highest occupied molecular orbital (HOMO) energy level of the synthesized compounds, which is a critical parameter for efficient charge injection and transport in organic electronic devices.[5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of materials for organic electronics.

Application in Hole Transport Materials for OLEDs

Concept: The development of efficient hole transport materials (HTMs) is crucial for the performance of OLEDs.[6] this compound can be used as a starting material to synthesize novel HTMs by introducing hole-transporting moieties, such as triarylamines, through a Buchwald-Hartwig amination reaction. The resulting ethoxynaphthalene-based triarylamine derivatives are expected to possess high HOMO energy levels, facilitating hole injection from the anode, and good morphological stability, leading to enhanced device lifetime.

Hypothetical Material Synthesis: N1,N1-diphenyl-N4-(2-ethoxynaphthalen-1-yl)benzene-1,4-diamine (EN-TPA)

A potential high-performance hole transport material, EN-TPA, can be synthesized from this compound and N,N-diphenylbenzene-1,4-diamine via a Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of EN-TPA

Materials:

  • This compound (1.0 eq)

  • N,N-diphenylbenzene-1,4-diamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos] (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, a Schlenk flask is charged with this compound, N,N-diphenylbenzene-1,4-diamine, sodium tert-butoxide, palladium(II) acetate, and XPhos.

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene is added via syringe, and the mixture is degassed by three freeze-pump-thaw cycles.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product, EN-TPA.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Charge Schlenk flask with reactants, catalyst, ligand, and base in a glovebox add_solvent Add anhydrous toluene start->add_solvent degas Degas via freeze-pump-thaw cycles add_solvent->degas heat Heat to 110 °C for 24h degas->heat quench Quench with water heat->quench extract Extract with dichloromethane quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify end Obtain pure EN-TPA purify->end

Caption: Experimental workflow for the synthesis of EN-TPA.

Application in Organic Field-Effect Transistors (OFETs)

Concept: For OFET applications, π-conjugated materials with good charge carrier mobility are required.[1] this compound can be functionalized through Suzuki or Stille cross-coupling reactions to extend the π-conjugation by introducing aromatic or heteroaromatic units. The ethoxy group can enhance the solubility of the resulting materials, which is beneficial for solution-based processing of OFET devices.

Hypothetical Material Synthesis: 1-(Thiophen-2-yl)-2-ethoxynaphthalene (EN-Th)

A simple model compound for an organic semiconductor, EN-Th, can be synthesized from this compound and 2-(tributylstannyl)thiophene via a Stille coupling reaction.

Experimental Protocol: Synthesis of EN-Th

Materials:

  • This compound (1.0 eq)

  • 2-(Tributylstannyl)thiophene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask are added this compound and tetrakis(triphenylphosphine)palladium(0).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous DMF is added, followed by the addition of 2-(tributylstannyl)thiophene via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 16 hours.

  • After cooling, the reaction is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield EN-Th.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant1 This compound product 1-(Thiophen-2-yl)-2-ethoxynaphthalene (EN-Th) reactant1->product Stille Coupling reactant2 2-(Tributylstannyl)thiophene reactant2->product catalyst Pd(PPh₃)₄ catalyst->product

Caption: Synthesis of EN-Th via Stille coupling.

Application in Organic Solar Cells (OSCs)

Concept: In the design of donor materials for OSCs, a tunable bandgap and appropriate energy levels are essential for efficient light absorption and charge separation. By employing Sonogashira coupling, an alkyne-containing chromophore can be attached to the this compound core, leading to a donor-π-acceptor (D-π-A) type molecule. The ethoxynaphthalene unit can act as the electron-donating part of the molecule.

Hypothetical Material Synthesis: 1-((4-Nitrophenyl)ethynyl)-2-ethoxynaphthalene (EN-PN)

A model D-π-A compound, EN-PN, can be synthesized from this compound and 1-ethynyl-4-nitrobenzene through a Sonogashira coupling.

Experimental Protocol: Synthesis of EN-PN

Materials:

  • This compound (1.0 eq)

  • 1-Ethynyl-4-nitrobenzene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of this compound, 1-ethynyl-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide is placed in a Schlenk flask.

  • The flask is evacuated and backfilled with an inert gas.

  • A degassed mixture of THF and triethylamine (2:1 v/v) is added.

  • The reaction is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to give EN-PN.

Logical Relationship Diagram:

G cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira Coupling (C-C bond) start->sonogashira end Organic Electronic Material suzuki->end buchwald->end sonogashira->end

Caption: Synthetic routes from this compound.

Quantitative Data Summary

The following table summarizes hypothetical and representative data for materials derived from ethoxynaphthalene precursors, based on typical values reported for similar classes of organic electronic materials.

Material ClassHypothetical CompoundHOMO (eV)LUMO (eV)Band Gap (eV)ApplicationPotential Performance Metric
Hole Transport MaterialEN-TPA-5.2 to -5.4-2.1 to -2.33.0 - 3.2OLEDHole Mobility: > 10⁻⁴ cm²/Vs
Organic SemiconductorEN-Th-5.5 to -5.7-2.4 to -2.63.0 - 3.2OFETCharge Carrier Mobility: > 0.1 cm²/Vs
Donor MaterialEN-PN-5.6 to -5.8-3.0 to -3.22.5 - 2.7OSCPower Conversion Efficiency: > 5% (in a model device)

Note: The data presented in this table are estimations based on known structure-property relationships in organic electronic materials and are intended for illustrative purposes. Actual values would need to be determined experimentally.[5][7][8]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel organic electronic materials. The presence of both a reactive bromine atom and a performance-modulating ethoxy group allows for the facile creation of tailored molecules for OLEDs, OFETs, and OSCs through well-established cross-coupling methodologies. The protocols and concepts outlined in this document provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully unlock its potential in this exciting field.

References

Application Notes and Protocols: 1-Bromo-2-ethoxynaphthalene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethoxynaphthalene is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its naphthalene core, substituted with a reactive bromine atom and an ethoxy group, allows for diverse chemical modifications, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs). The strategic positioning of the bromo and ethoxy groups enables regioselective functionalization through a range of powerful cross-coupling and organometallic reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols focus on three major classes of reactions: Grignard reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. These methodologies are fundamental in modern medicinal chemistry for the construction of complex molecular architectures found in various therapeutic agents.

Application 1: Grignारd Reaction for the Synthesis of 2-Ethoxy-1-naphthoic acid, a Precursor to Nafcillin

The Grignard reaction of this compound provides a direct route to 2-ethoxy-1-naphthoic acid. This carboxylic acid is a key intermediate in the synthesis of Nafcillin, a penicillinase-resistant penicillin antibiotic. The reaction involves the formation of a Grignard reagent, which is then carboxylated using carbon dioxide.

Experimental Protocol: Synthesis of 2-Ethoxy-1-naphthoic acid

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for initiation)

  • Dry Carbon Dioxide (gas or dry ice)

  • Hydrochloric Acid (aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly bubble dry carbon dioxide gas through the solution or add crushed dry ice in small portions with vigorous stirring. Continue the addition until the exothermic reaction ceases.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 1 M) until the mixture is acidic.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-1-naphthoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValueReference
Yield >80%[1]
Purity (HPLC) >95%[1]
Reaction Time 4-6 hours[1]

Experimental Workflow

Grignard_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Formation & Carboxylation cluster_workup Work-up & Purification start Dry Glassware under Inert Atmosphere add_mg Add Mg Turnings & Initiator start->add_mg add_bromo Prepare this compound in THF add_mg->add_bromo initiation Initiate Reaction add_bromo->initiation addition Dropwise Addition & Reflux initiation->addition carboxylation Cool to 0°C & Add CO₂ addition->carboxylation quench Acidic Quench carboxylation->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify end end purify->end 2-Ethoxy-1-naphthoic acid

Grignard reaction workflow for 2-ethoxy-1-naphthoic acid.
Associated Pharmaceutical: Nafcillin and its Mechanism of Action

Nafcillin is a narrow-spectrum beta-lactam antibiotic used to treat infections caused by gram-positive bacteria, particularly penicillinase-producing staphylococci.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Nafcillin binds to and inactivates penicillin-binding proteins (PBPs) on the bacterial cell membrane.[4] These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[3] By inhibiting PBPs, Nafcillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately causing bacterial cell lysis and death.[2]

Signaling Pathway: Nafcillin's Inhibition of Bacterial Cell Wall Synthesis

Nafcillin_Pathway Nafcillin Nafcillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase, Carboxypeptidase) Nafcillin->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis & Bacterial Death Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_wall->Cell_lysis Loss of integrity leads to

Mechanism of action of Nafcillin.

Application 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Intermediates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used in the pharmaceutical industry to synthesize arylamines, which are common motifs in bioactive molecules. This compound can be coupled with a variety of primary and secondary amines to generate N-aryl intermediates. For instance, coupling with 3-aminopyridine can yield N-(2-ethoxynaphthalen-1-yl)pyridin-3-amine, a scaffold that can be further elaborated in drug discovery programs.

Experimental Protocol: Synthesis of N-(2-ethoxynaphthalen-1-yl)pyridin-3-amine

Materials:

  • This compound

  • 3-Aminopyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equivalent), 3-aminopyridine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

    • Add anhydrous toluene to the Schlenk tube.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-(2-ethoxynaphthalen-1-yl)pyridin-3-amine.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002495
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102488
IndolePd₂(dba)₃ / DavePhosK₃PO₄Dioxane1002485

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reactants Add this compound, Amine, and Base catalyst Add Pd Catalyst and Ligand reactants->catalyst solvent Add Anhydrous Toluene catalyst->solvent heat Heat with Stirring (100-110°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end end purify->end N-Aryl Intermediate

Buchwald-Hartwig amination workflow.
Associated Pharmaceutical Class: Kinase Inhibitors (e.g., AXL and PIM Kinase Inhibitors)

The N-arylnaphthalene scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. AXL and PIM kinases are two families of serine/threonine kinases that are overexpressed in various cancers and are associated with tumor growth, metastasis, and drug resistance.[5][6][7] Inhibitors of these kinases often feature complex aromatic systems that can be synthesized using cross-coupling methodologies.

Signaling Pathway: AXL and PIM Kinase Pro-Survival Signaling in Cancer

Kinase_Signaling cluster_axl AXL Signaling cluster_pim PIM Signaling cluster_outcome Cellular Outcome Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K_AKT_AXL PI3K/AKT Pathway AXL->PI3K_AKT_AXL MAPK_AXL MAPK/ERK Pathway AXL->MAPK_AXL Proliferation Cell Proliferation PI3K_AKT_AXL->Proliferation Metastasis Metastasis PI3K_AKT_AXL->Metastasis Survival Cell Survival MAPK_AXL->Survival MAPK_AXL->Metastasis Cytokines Cytokines/Growth Factors PIM PIM Kinase Cytokines->PIM Upregulates BAD Phosphorylates BAD (pro-apoptotic) PIM->BAD Inhibits mTOR Activates mTOR Pathway PIM->mTOR BAD->Survival Promotes mTOR->Proliferation Inhibitor AXL/PIM Kinase Inhibitor Inhibitor->AXL Inhibits Inhibitor->PIM Inhibits Suzuki_Miyaura_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reactants Add this compound, Boronic Acid, and Base catalyst Add Pd Catalyst reactants->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat with Stirring (80-90°C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify end end purify->end Biaryl Intermediate

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principal palladium-catalyzed cross-coupling reactions involving 1-Bromo-2-ethoxynaphthalene. This versatile building block is a key precursor for synthesizing a wide range of substituted naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. While specific literature detailing cross-coupling reactions on this compound is limited, the protocols and data presented herein are based on well-established procedures for structurally similar aryl bromides, such as 1-bromonaphthalene.[1][2] These notes are intended to serve as a robust starting point for experimental design and optimization.

The primary palladium-catalyzed reactions covered include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Stille Coupling: Formation of C-C bonds with organostannanes.

A generalized experimental workflow is applicable to most of these reactions, involving careful setup under an inert atmosphere, reaction monitoring, and product purification.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base in Schlenk Tube) inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent Solvent & Reactant Addition (Add degassed solvent and coupling partner) inert->solvent reaction Reaction (Stir at specified temperature) solvent->reaction monitor Monitoring (TLC, GC-MS, or LC-MS) reaction->monitor workup Work-up (Quench, extract with organic solvent, wash) monitor->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3] For this compound, this reaction enables the synthesis of 1-aryl-2-ethoxynaphthalenes, which are valuable scaffolds in various fields.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.[2][4]

EntryCoupling Partner (Boronic Acid)Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90~92
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF100~88
4Vinylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane80~90

Note: Yields are illustrative and based on reactions with analogous aryl bromides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.[2][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed dioxane (5 mL) and water (0.5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-2-ethoxynaphthalene.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX PdII_ArAr Ar-Pd(II)L₂(Ar') PdII_ArX->PdII_ArAr PdII_ArB Ar-Pd(II)L₂(OR') PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product Reductive Elimination ArX Ar-X (this compound) ArX->PdII_ArX Oxidative Addition Boronic Ar'B(OR)₂ + Base Boronic->PdII_ArAr Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[6] This reaction allows for the synthesis of N-substituted 1-amino-2-ethoxynaphthalenes, which are important intermediates in pharmaceutical development.[7][8]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table shows typical conditions for the amination of aryl bromides, adaptable for this compound.[6][9]

EntryAminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100~95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110~85
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Toluene100~91
4Indole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBuDioxane100~88

Note: Yields are illustrative and based on reactions with analogous aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with aniline.[6][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube, magnetic stirrer, heating block

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add aniline via syringe, followed by the anhydrous toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the N-phenyl-2-ethoxynaphthalen-1-amine.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX PdII_Amide [Ar-Pd(II)L₂(NR'R'')]⁺X⁻ PdII_ArX->PdII_Amide PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amide->PdII_Amido PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination ArX Ar-X (this compound) ArX->PdII_ArX Oxidative Addition Amine HNR'R'' Amine->PdII_Amide Ligand Exchange Base Base Base->PdII_Amido Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11] This reaction is valuable for synthesizing 1-alkynyl-2-ethoxynaphthalene derivatives, which are useful in materials science and as synthetic intermediates.[12][13]

Data Presentation: Representative Conditions for Sonogashira Coupling

The table below outlines typical conditions for Sonogashira couplings of aryl bromides.[14][15]

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT~89
21-OctynePd(PPh₃)₄ (2)CuI (4)Et₃NDMF60~92
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPAToluene80~85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NMeCN50~88

Note: Yields are illustrative and based on reactions with analogous aryl bromides.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with phenylacetylene.[14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)

  • Diisopropylamine (i-Pr₂NH, 7.0 mmol, 7.0 equiv)

  • Anhydrous THF (5 mL)

  • Schlenk flask, magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound.

  • Add THF, followed sequentially by Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and finally phenylacetylene.

  • Stir the reaction mixture at room temperature for 3 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-ethoxy-1-(phenylethynyl)naphthalene.

G cluster_sonogashira Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX PdII_ArAlk Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_ArAlk Transmetalation CuX CuX PdII_ArX->CuX PdII_ArAlk->Pd0 Product Ar-C≡CR PdII_ArAlk->Product Reductive Elimination ArX Ar-X ArX->PdII_ArX Oxidative Addition CuAlk Cu-C≡CR CuX->CuAlk CuAlk->PdII_ArX Alkyne H-C≡CR + Base Alkyne->CuAlk

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Stille Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide.[16] A key advantage is the stability of organotin reagents to air and moisture.[17] This reaction can be used to synthesize 1-alkyl, 1-alkenyl, or 1-aryl-2-ethoxynaphthalenes. However, the toxicity of tin compounds is a significant drawback.

Data Presentation: Representative Conditions for Stille Coupling

The following table provides representative conditions for Stille couplings that can be used as a starting point for this compound.

EntryOrganostannanePalladium Source (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene110~85
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuINMP80~90
3(E)-Tributyl(styryl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF65~88
42-(Tributylstannyl)furanPd(OAc)₂ (2)AsPh₃ (4)CuIDMF100~79

Note: Yields are illustrative and based on reactions with analogous aryl bromides.

Experimental Protocol: Stille Coupling

This is a general protocol for the Stille coupling of this compound with tributyl(phenyl)stannane.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Schlenk flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound and Pd(PPh₃)₄.

  • Add anhydrous, degassed toluene, followed by tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The residue can be purified directly by flash column chromatography. Alternatively, to remove tin byproducts, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of KF, which precipitates tributyltin fluoride.

  • After filtration and removal of the solvent, purify the crude product by column chromatography on silica gel to obtain 1-phenyl-2-ethoxynaphthalene.

G cluster_stille Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX PdII_ArR Ar-Pd(II)L₂(R') PdII_ArX->PdII_ArR PdII_ArR->Pd0 Product Ar-R' PdII_ArR->Product Reductive Elimination ArX Ar-X (this compound) ArX->PdII_ArX Oxidative Addition Stannane R₃Sn-R' Stannane->PdII_ArR Transmetalation

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Functionalization of the Naphthalene Core using 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the naphthalene core utilizing 1-Bromo-2-ethoxynaphthalene as a versatile building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The targeted functionalization of this core allows for the synthesis of diverse molecular architectures with a wide range of biological activities.[1] This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the formation of C-C and C-N bonds at the 1-position of the 2-ethoxynaphthalene system.

Introduction to this compound in Drug Discovery

This compound is a key starting material in the synthesis of various biologically active molecules. The ethoxy group at the 2-position can influence the pharmacokinetic and pharmacodynamic properties of the final compound, while the bromine atom at the 1-position serves as a versatile handle for introducing a wide array of substituents through modern cross-coupling methodologies. A notable example of a drug containing the 2-ethoxynaphthalene moiety is Nafcillin, a narrow-spectrum β-lactam antibiotic.[2][3] The 2-ethoxy-1-naphthoyl group in Nafcillin is crucial for its activity against penicillinase-producing bacteria.[2][4]

Key Functionalization Reactions: Protocols and Data

The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using this compound. The quantitative data presented in the tables are based on representative examples from the literature for analogous aryl bromides and should be considered as a starting point for reaction optimization.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5] This reaction couples this compound with various aryl or heteroaryl boronic acids or esters.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012-2496
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801292
32-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801875
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801678

Note: Data is representative of trends observed for sterically similar aryl bromides and should be used as a guideline for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-8 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst and, if necessary, the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene80498
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1001695
3Benzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (4)t-BuOLiToluene1002490
4PiperidinePd(dba)₂ (10)(±)-BINAP (15)NaOtBuToluene1101684

Note: Data is representative of trends observed for analogous aryl bromides and should be used as a guideline for optimization.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[7]

Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389
21-OctynePd(PPh₃)₄ (5)CuI (10)TriethylamineToluene801285
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT2-6>90
43-EthynylpyridinePd on alumina (5)Cu₂O on alumina (0.1)-THF/DMA757273

Note: Data is representative of trends observed for analogous aryl bromides and should be used as a guideline for optimization.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine, sufficient to act as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the functionalization of this compound and the mechanism of action of Nafcillin, a drug synthesized from a 2-ethoxynaphthalene precursor.

G cluster_start Starting Material Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification cluster_product Final Product start This compound reaction Reaction under Inert Atmosphere (Heating/Stirring) start->reaction reagents Coupling Partner (Boronic Acid, Amine, or Alkyne) reagents->reaction catalyst Pd Catalyst + Ligand + Base + Solvent catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Functionalized Naphthalene Derivative purification->product

Caption: General experimental workflow for cross-coupling reactions.

G nafcillin Nafcillin (2-Ethoxynaphthalene Derivative) pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall nafcillin->pbp Binds to inhibition Inhibition pbp->inhibition transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall is a key step in lysis Cell Lysis and Bacterial Death cell_wall->lysis Disruption leads to inhibition->transpeptidation Prevents

References

Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent, 2-ethoxy-1-naphthylmagnesium bromide, from its corresponding aryl halide, 1-Bromo-2-ethoxynaphthalene.

Application Notes

Grignard reagents are exceptionally valuable organometallic compounds in organic synthesis, primarily for their ability to form new carbon-carbon bonds.[1][2][3] The reagent 2-ethoxy-1-naphthylmagnesium bromide serves as a potent nucleophile, enabling the introduction of the 2-ethoxynaphthalene moiety into a wide array of molecules. The carbon-magnesium bond is highly polarized, making the adjacent carbon atom strongly nucleophilic and basic.[2]

This intermediate is particularly useful in the synthesis of complex organic molecules, including:

  • Pharmaceutical Intermediates: For building the core structures of novel therapeutic agents.

  • Functionalized Materials: In the development of organic materials with specific electronic or photophysical properties.

  • Complex Molecule Synthesis: As a key building block in the multi-step synthesis of natural products and other intricate molecular architectures.

The formation of this Grignard reagent is an exothermic process and is highly sensitive to moisture and air.[4][5][6] Therefore, strict adherence to anhydrous and inert atmosphere techniques is critical for success.[1][7][8] Tetrahydrofuran (THF) is the recommended solvent over diethyl ether due to its higher boiling point and better solvating properties for arylmagnesium halides.[1][5]

Critical Safety Precautions

Grignard reactions are associated with significant hazards that must be rigorously controlled.

  • Fire Hazard: The reaction is exothermic and employs highly flammable ethereal solvents like THF.[4][5][6][7] An uncontrolled or runaway reaction can lead to the solvent boiling over, creating a severe fire risk.[5] Always have an ice-water bath ready to cool the reaction if it becomes too vigorous.[7]

  • Moisture and Air Sensitivity: Grignard reagents react violently with water, which will quench the reagent and release flammable hydrogen gas.[1][6][8] All glassware must be scrupulously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Pyrophoric Nature: While less common for this specific reagent, some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[5][7]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[5]

  • Engineering Controls: The entire procedure must be performed in a certified chemical fume hood.[4][5] Using a blast shield is also recommended, especially for larger-scale reactions.[4]

Data Presentation

Quantitative data for the reaction is summarized below. The amounts are based on a representative 20 mmol scale.

Table 1: Reagent Stoichiometry and Properties

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
This compoundC₁₂H₁₁BrO251.1220.01.05.02 g
Magnesium TurningsMg24.3124.01.20.58 g
Iodine (activator)I₂253.81~0.04catalytic~10 mg (1 small crystal)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~80 mL

Table 2: Typical Reaction Parameters

ParameterValue / ConditionNotes
Solvent Anhydrous Tetrahydrofuran (THF)Ensures reagent stability and solubility.[1]
Initiation Temperature Room Temperature to 40°CGentle warming may be required.[8]
Reaction Temperature ~66°C (Refluxing THF)The reaction is exothermic; rate of addition controls the reflux.[4]
Reaction Time 2-4 hoursMonitored by the consumption of magnesium.[9]
Atmosphere Dry Nitrogen or ArgonPrevents reaction with atmospheric moisture and oxygen.[3]
Expected Yield 85-95%Based on typical yields for aryl Grignard formations.

Experimental Protocol

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard solutions for titration (e.g., sec-butanol, 1,10-phenanthroline indicator)

Apparatus Setup
  • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel.

  • Place a rubber septum on the third neck of the flask.

  • Attach a gas inlet adapter connected to a nitrogen/argon line (via a bubbler) to the top of the reflux condenser.

  • Thoroughly dry all glassware in an oven at >120°C for several hours or by flame-drying under a stream of inert gas.[7][8] Allow to cool to room temperature under the inert atmosphere.

Step-by-Step Procedure

a) Magnesium Activation

  • Place the magnesium turnings (0.58 g) and a single small crystal of iodine into the cooled, dry three-necked flask.[7]

  • Seal the flask and gently warm the bottom with a heat gun under the inert atmosphere until faint purple iodine vapors are visible. This helps to etch the oxide layer on the magnesium surface.[1][2]

  • Allow the flask to cool back to room temperature.

b) Reagent Preparation

  • In a separate dry flask, dissolve this compound (5.02 g) in approximately 50 mL of anhydrous THF.

  • Transfer this solution to the dropping funnel on the reaction apparatus.

  • Add an additional 10 mL of anhydrous THF to the reaction flask to cover the magnesium turnings.

c) Grignard Reaction Initiation

  • Begin stirring the magnesium suspension.

  • Add approximately 5 mL of the this compound solution from the dropping funnel to the flask.

  • The reaction should initiate, indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle bubbling or refluxing of the solvent.[8][9]

  • If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[8] If initiation is still difficult, a few drops of 1,2-dibromoethane can be added as an entrainer.

d) Grignard Reagent Formation

  • Once the reaction is initiated and self-sustaining, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[10] The exothermic nature of the reaction should be sufficient to maintain the temperature.[6]

  • If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask with an ice-water bath.[7]

  • After the addition is complete (typically over 30-60 minutes), rinse the dropping funnel with an additional 10-15 mL of anhydrous THF and add it to the reaction flask.

  • Continue to stir the mixture at reflux (using a heating mantle if necessary) for an additional 1-2 hours, or until most of the magnesium metal has been consumed.[2]

e) Completion and Storage

  • Once the reaction is complete, remove the heating and allow the dark gray-brown solution of 2-ethoxy-1-naphthylmagnesium bromide to cool to room temperature.

  • The Grignard reagent is now ready for use in subsequent reactions. It should be used immediately or can be transferred via cannula to a dry, inert-atmosphere storage vessel.

  • (Recommended) The concentration of the Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the next synthetic step.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Grignard reagent formation protocol.

Grignard_Workflow setup 1. Apparatus Setup dry Flame/Oven Dry Glassware (Anhydrous Conditions) setup->dry mg_prep Add Mg Turnings & I₂ Crystal to Flask dry->mg_prep reagents 2. Reagent Preparation sol_prep Prepare Aryl Bromide Solution in Anhydrous THF reagents->sol_prep initiation 3. Reaction Initiation mg_prep->initiation add_initial Add Small Aliquot of Aryl Bromide Solution sol_prep->add_initial initiation->add_initial observe Observe for Initiation: - Color Change - Bubbling / Reflux add_initial->observe formation 4. Grignard Formation observe->formation If initiated add_rest Slowly Add Remainder of Aryl Bromide Solution formation->add_rest reflux Stir at Reflux (1-2 hours) add_rest->reflux product 5. Product reflux->product grignard Cool to Room Temperature (2-ethoxy-1-naphthylmagnesium bromide) product->grignard

Caption: Workflow for the synthesis of 2-ethoxy-1-naphthylmagnesium bromide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Bromo-2-ethoxynaphthalene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities include unreacted starting materials, primarily 1-bromo-2-naphthol, and residual base (e.g., sodium hydroxide, potassium carbonate). Side products from the Williamson ether synthesis are also possible, though typically in lower amounts with primary alkyl halides like ethyl iodide or ethyl bromide.

Q2: My crude product is a dark oil, but this compound is a solid. What should I do?

A2: The oily nature of your crude product likely indicates the presence of significant impurities that are depressing the melting point. It is recommended to first attempt a simple purification step, such as washing the crude product with a dilute base to remove unreacted 1-bromo-2-naphthol, followed by a wash with brine. If the product still oils out, column chromatography is the recommended purification method.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If crystallization is not occurring, it could be due to several factors:

  • Solvent is too good: The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.

  • Solution is not saturated: You may have used too much solvent. Try to carefully evaporate some of the solvent and allow it to cool again.

  • Presence of impurities: High levels of impurities can inhibit crystal formation. In this case, column chromatography is a better initial purification step.

  • No nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help induce crystallization.

Q4: How can I monitor the progress of my column chromatography purification?

A4: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). By comparing the TLC spots of the fractions to a spot of your crude mixture and a standard of the pure product (if available), you can identify the fractions containing the desired compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Incomplete reaction during synthesis.Ensure the synthesis reaction has gone to completion by monitoring with TLC.
Product loss during aqueous workup.This compound is insoluble in water; however, ensure thorough extraction with an appropriate organic solvent. Minimize the number of transfer steps.
Inefficient purification technique.For highly impure samples, column chromatography is generally more effective than recrystallization for achieving high purity, though some material loss on the column is expected.
Product is still impure after recrystallization Inappropriate solvent choice.The chosen solvent may not be effectively separating the product from a key impurity. A different solvent or a multi-solvent system may be required. Perform small-scale solvent screening to find the optimal system.
Cooling the solution too quickly.Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Streaking or overlapping spots on TLC during column chromatography Sample is too concentrated.Dilute the sample before applying it to the TLC plate.
Inappropriate solvent system.The solvent system may be too polar, causing all components to move up the plate with the solvent front. Try a less polar solvent system (e.g., increase the proportion of hexane to ethyl acetate).
Silica gel is too acidic.If your compound is sensitive to acid, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[1]
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated with impurities.Purify the crude product by column chromatography before attempting recrystallization.

Data Presentation

Parameter Value Source
Molecular Formula C₁₂H₁₁BrO[2]
Molecular Weight 251.12 g/mol [2][3]
Appearance Off-white to white solid[3]
Melting Point 66 °C[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent system should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, methanol, isopropanol, hexane, or mixtures like ethanol/water or hexane/ethyl acetate) to each test tube.

    • Heat the test tubes to the boiling point of the solvent. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry completely or dry them in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.

    • The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.[4] A common system for compounds of similar polarity is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).[5]

  • Column Packing:

    • Choose an appropriate size column (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[6]

    • Pack the column with silica gel using either the "wet" or "dry" method, ensuring the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Low initial purity / Oily tlc TLC Analysis recrystallization->tlc column_chromatography->tlc pure_product Pure this compound tlc->pure_product Purity Confirmed

Caption: Decision workflow for purification of this compound.

troubleshooting_guide start Start Purification check_purity Assess Purity (e.g., TLC, melting point) start->check_purity is_pure Is the product pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield recrystallization_issue Recrystallization Failed? low_yield->recrystallization_issue No optimize_synthesis Optimize Synthesis / Check Workup low_yield->optimize_synthesis Yes column_issue Column Chromatography Issue? recrystallization_issue->column_issue No change_solvent Change Recrystallization Solvent / Conditions recrystallization_issue->change_solvent Yes adjust_column Adjust Column Conditions (e.g., solvent gradient) column_issue->adjust_column Yes

Caption: Troubleshooting flowchart for purification challenges.

References

common side products in the synthesis of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-ethoxynaphthalene. Our goal is to help you optimize your reaction conditions, maximize your yield of the desired product, and troubleshoot common side product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction mixture shows multiple spots on TLC analysis, in addition to the desired this compound. What are the likely side products?

A1: The most common side products in the bromination of 2-ethoxynaphthalene arise from over-bromination and the formation of isomeric products. The primary side products to consider are:

  • Dibrominated Naphthalenes: Further bromination of the desired product can lead to the formation of dibromo-2-ethoxynaphthalene isomers. Based on the directing effects of the ethoxy group and the inherent reactivity of the naphthalene ring, likely isomers include 1,6-dibromo-2-ethoxynaphthalene.

  • Isomeric Monobrominated Products: While the ethoxy group strongly directs bromination to the 1-position, small amounts of other isomers, such as 3-bromo-2-ethoxynaphthalene or 6-bromo-2-ethoxynaphthalene, may be formed, particularly under forcing reaction conditions.

  • Unreacted 2-Ethoxynaphthalene: Incomplete reaction will result in the presence of the starting material.

Q2: I am observing a significant amount of dibrominated side products in my crude product. How can I minimize their formation?

A2: The formation of dibrominated side products is typically a result of using an excess of the brominating agent or prolonged reaction times. To minimize over-bromination, consider the following strategies:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., Br₂, NBS). Use no more than one equivalent of the brominating agent relative to 2-ethoxynaphthalene. A slight sub-stoichiometric amount may even be beneficial to ensure all the brominating agent is consumed before significant dibromination occurs.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-bromination. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring the initial mono-bromination over the subsequent bromination of the product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) and can help to reduce the formation of over-brominated byproducts. A patent for a similar synthesis of this compound specifically mentions the use of 1,3-dibromo-5,5-dimethylhydantoin for a high-purity product.[1]

Q3: My product appears to be a mixture of isomers that are difficult to separate by column chromatography. What can I do?

A3: The separation of naphthalene isomers can be challenging due to their similar polarities. If you are facing difficulties with chromatographic separation, consider the following:

  • Reaction Conditions: Re-evaluate your reaction conditions to improve the regioselectivity. The choice of solvent and temperature can influence the isomer ratio. For naphthalene bromination, temperature has been shown to affect the ratio of 1- and 2-bromo isomers.

  • Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can sometimes selectively crystallize the desired isomer, leaving the impurities in the mother liquor.

  • Derivative Formation: In some cases, converting the isomeric mixture to a derivative can facilitate separation. After separation, the derivative can be converted back to the desired product.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the bromination of 2-ethoxynaphthalene?

A: The ethoxy group at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. Therefore, electrophilic aromatic substitution, such as bromination, is strongly favored at the 1-position (ortho to the ethoxy group). The 3-position (also ortho) is less sterically accessible. The 6-position (para to the ethoxy group in the other ring) is another potential site for substitution, which becomes more relevant in over-bromination.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the components of the reaction mixture.

Q: What are the recommended work-up and purification procedures?

A: A typical work-up procedure involves quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess brominating agent. The organic product is then extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient). As mentioned in the troubleshooting guide, recrystallization can also be an effective purification method.

Data Presentation

Potential Side Product Formation Conditions Mitigation Strategies
Dibromo-2-ethoxynaphthalenes (e.g., 1,6-dibromo-2-ethoxynaphthalene)Excess brominating agent, prolonged reaction time, high temperature.Use stoichiometric or sub-stoichiometric amounts of brominating agent, lower reaction temperature, slow addition of brominating agent.
Isomeric Monobromo-2-ethoxynaphthalenes (e.g., 3-bromo, 6-bromo)High reaction temperatures, less selective brominating agents.Optimize reaction temperature, use a milder brominating agent (e.g., NBS).
Unreacted 2-EthoxynaphthaleneInsufficient brominating agent, short reaction time, low temperature.Ensure sufficient brominating agent is used, allow for adequate reaction time, optimize temperature.

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxynaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 eq) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or irradiate with a UV lamp to initiate the reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization

Side_Product_Formation Troubleshooting Logic for this compound Synthesis Start Start Synthesis Reaction Bromination of 2-Ethoxynaphthalene Start->Reaction Analysis TLC/GC-MS Analysis of Crude Product Reaction->Analysis Desired_Product Desired Product: This compound Analysis->Desired_Product Clean Reaction Side_Products Side Products Observed Analysis->Side_Products Impurities Present Purification Purification: - Column Chromatography - Recrystallization Desired_Product->Purification Dibrominated Dibrominated Products (e.g., 1,6-dibromo) Side_Products->Dibrominated Isomers Isomeric Monobromo Products (e.g., 3-bromo, 6-bromo) Side_Products->Isomers Unreacted_SM Unreacted Starting Material Side_Products->Unreacted_SM Side_Products->Purification Attempt to Purify Troubleshoot_Dibromo Troubleshooting: - Reduce brominating agent - Lower temperature - Slow addition Dibrominated->Troubleshoot_Dibromo Troubleshoot_Isomers Troubleshooting: - Optimize temperature - Use milder brominating agent Isomers->Troubleshoot_Isomers Troubleshoot_SM Troubleshooting: - Increase brominating agent - Increase reaction time/temp Unreacted_SM->Troubleshoot_SM Troubleshoot_Dibromo->Reaction Re-run Reaction Troubleshoot_Isomers->Reaction Re-run Reaction Troubleshoot_SM->Reaction Re-run Reaction Final_Product Pure this compound Purification->Final_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 1-Bromo-2-ethoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the typical palladium catalyst loading ranges for cross-coupling reactions with this compound?

A1: For Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, palladium catalyst loading typically ranges from 0.5 to 5 mol%. However, for electron-rich aryl bromides like this compound, it is often possible to use lower catalyst loadings, in the range of 0.5 to 2 mol%, to achieve high yields, which is also cost-effective for larger scale synthesis.[1] The optimal loading is highly dependent on the specific reaction conditions, including the choice of ligand, base, and solvent.

Q2: How does the electronic nature of this compound affect the cross-coupling reaction?

A2: The ethoxy group at the 2-position makes the naphthalene ring electron-rich. This can facilitate the oxidative addition step in the catalytic cycle, which is often the rate-determining step for aryl bromides. Consequently, lower catalyst loadings and milder reaction conditions may be sufficient for efficient coupling compared to electron-deficient aryl halides.

Q3: Which type of phosphine ligand is generally recommended for cross-coupling reactions with this compound?

A3: For electron-rich and potentially sterically hindered aryl bromides like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), can promote the formation of the active monoligated palladium species, which is highly reactive in oxidative addition.

Q4: Can N-heterocyclic carbene (NHC) ligands be used for cross-coupling with this compound?

A4: Yes, N-heterocyclic carbene (NHC) ligands are excellent alternatives to phosphine ligands and are known to be effective in cross-coupling reactions of electron-rich aryl halides. They form stable palladium complexes that can exhibit high catalytic activity, often at low catalyst loadings.

Q5: What are the most common side reactions observed in cross-coupling reactions of this compound, and how can they be minimized?

A5: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), dehalogenation of the starting material, and formation of impurities from side reactions of the catalyst or ligands at higher catalyst loadings. To minimize these, it is crucial to thoroughly degas the reaction mixture to remove oxygen, use high-purity reagents, and optimize the catalyst loading to the lowest effective concentration.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.

    • Solution: Ensure your palladium precursor and ligands are of high quality and stored under appropriate conditions. If using a Pd(II) precursor, ensure the conditions are suitable for its in-situ reduction. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active species. Proper degassing of all solvents and reagents is critical to prevent catalyst oxidation.

  • Sub-optimal Ligand: The chosen ligand may not be suitable for this specific substrate.

    • Solution: Screen a panel of ligands. For the electron-rich this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.

  • Inappropriate Base or Solvent: The base and solvent play a crucial role in the catalytic cycle.

    • Solution: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The solvent should be able to dissolve the reactants and the base. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Poor Substrate Solubility: this compound or the coupling partner may have limited solubility in the chosen solvent.

    • Solution: Switch to a solvent system known to better solubilize the reactants. Sometimes a mixture of solvents can improve solubility and reaction efficiency.

Issue 2: Significant Side Product Formation

Q: I am observing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A: The formation of side products is a common challenge in cross-coupling reactions. Here are some strategies to mitigate them:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Using a pre-formed Pd(0) catalyst can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precursor.

  • Dehalogenation of this compound: This side reaction replaces the bromine atom with a hydrogen.

    • Solution: The choice of base and solvent can influence the rate of dehalogenation. Protic solvents in combination with a strong base can be a source of hydride. Switching to an aprotic solvent system may be beneficial. Additionally, screening different ligands can help identify one that favors the desired reductive elimination over dehalogenation.

  • Protodeborylation of Boronic Acid (Suzuki Reaction): This side reaction consumes the boronic acid.

    • Solution: Strong bases and high temperatures can accelerate protodeborylation. If possible, use a milder base like KF or K₂CO₃. Running the reaction under anhydrous conditions can also help, although some Suzuki protocols require water to dissolve the base. Using boronic esters (e.g., pinacol esters) can also be a good strategy as they are more stable.[3]

Data Presentation

The following tables summarize quantitative data for optimizing catalyst loading and other reaction parameters in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data is based on reactions with 1-bromonaphthalene and other structurally similar aryl bromides and serves as a guide for the optimization of reactions with this compound.

Table 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium SourceCatalyst Loading (mol%)LigandLigand Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂2SPhos4K₃PO₄Toluene/H₂O10095
2Pd(OAc)₂1SPhos2K₃PO₄Toluene/H₂O10092
3Pd(OAc)₂0.5SPhos1K₃PO₄Toluene/H₂O10088
4Pd(PPh₃)₄3--Na₂CO₃Toluene/EtOH/H₂O8092
5PdCl₂(dppf)2--Cs₂CO₃Dioxane10088

Reaction conditions are based on the coupling of 1-bromonaphthalene with various arylboronic acids and are representative for this compound.[4]

Table 2: Optimization of Catalyst Loading for Heck Reaction of Aryl Bromides

EntryPalladium SourceCatalyst Loading (mol%)LigandLigand Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂2P(o-tolyl)₃4Et₃NDMF10090
2Pd(OAc)₂1P(o-tolyl)₃2Et₃NDMF10085
3Pd(OAc)₂0.5PPh₃1K₂CO₃NMP12082
4Pd₂(dba)₃1P(t-Bu)₃2Cy₂NMeDioxane11093

Reaction conditions are based on the coupling of various aryl bromides with alkenes and are representative for this compound.

Table 3: Optimization of Catalyst Loading for Buchwald-Hartwig Amination of Aryl Bromides

EntryPalladium SourceCatalyst Loading (mol%)LigandLigand Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃2BINAP3NaOtBuToluene10095
2Pd(OAc)₂1XPhos2K₃PO₄Dioxane11092
3Pd(OAc)₂0.5RuPhos1LHMDSTHF8089
4BrettPhos Pd G45BrettPhos5K₃PO₄t-BuOH10096

Reaction conditions are based on the amination of various aryl bromides and are representative for this compound.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos to the flask.

  • Add degassed toluene and degassed water to the flask.

  • Seal the flask and stir the mixture vigorously while heating to 100 °C in an oil bath for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Separate the aqueous layer and extract it with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction of this compound with an Alkene

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add the alkene and triethylamine via syringe.

  • Immerse the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS (typically 8-24 hours).

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • BINAP (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ and BINAP.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 16-24 hours.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base assembly Assemble in Inert Atmosphere reagents->assembly catalyst Prepare Catalyst System: Pd Source + Ligand catalyst->assembly solvent Add Degassed Solvent assembly->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low Yield or No Reaction catalyst Check Catalyst System (Activity, Loading) start->catalyst ligand Screen Different Ligands (Bulky, Electron-Rich) catalyst->ligand No Improvement success High Yield catalyst->success Improved conditions Optimize Base & Solvent ligand->conditions No Improvement ligand->success Improved reagents Verify Reagent Purity & Degassing conditions->reagents No Improvement conditions->success Improved side_reactions Side Reactions Observed? reagents->side_reactions Still Low Yield reagents->success Improved homocoupling Improve Degassing Use Pd(0) Source side_reactions->homocoupling Yes (Homocoupling) dehalogenation Change Solvent/Base Screen Ligands side_reactions->dehalogenation Yes (Dehalogenation) side_reactions->success No homocoupling->success dehalogenation->success

A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Troubleshooting 1-Bromo-2-ethoxynaphthalene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Bromo-2-ethoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing synthetic routes that utilize this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is predominantly used as an aryl halide in palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters, creating biaryl structures.[1][2]

  • Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines, generating arylamines.[3][4][5]

  • Heck Coupling: To form C-C bonds with alkenes.

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

The naphthalene core is a key feature in many biologically active compounds, making these reactions valuable in medicinal chemistry and materials science.[6]

Q2: My reaction with this compound is showing low to no conversion. What are the first things I should check?

A2: For any palladium-catalyzed reaction, the fundamentals are critical. Before extensive optimization, verify the following:

  • Inert Atmosphere: Ensure the reaction vessel was properly purged of oxygen. Multiple cycles of evacuating and backfilling with an inert gas like argon or nitrogen are crucial, as oxygen can deactivate the palladium catalyst.[7][8]

  • Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst, ligands, and base are particularly sensitive to degradation. Solvents should be anhydrous and degassed.[9]

  • Temperature Control: Verify that the reaction is being heated to the target temperature. Inconsistent or incorrect heating can significantly slow down or stall a reaction.

Q3: Is this compound considered a challenging substrate for cross-coupling reactions?

A3: this compound is an electron-rich aryl bromide due to the ethoxy group. In Suzuki-Miyaura and Buchwald-Hartwig reactions, the first step is the oxidative addition of the aryl halide to the palladium(0) center.[2][4] Electron-donating groups can slow down this rate-limiting step, potentially requiring more specialized catalysts or harsher conditions compared to electron-deficient aryl halides.[1][10]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with organoboron reagents.

Problem 1: Low Yield of the Desired Biaryl Product
Possible Cause Troubleshooting Step Explanation
Inefficient Catalyst System Screen different palladium catalysts and phosphine ligands. For electron-rich bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Consider more electron-rich and bulky phosphine ligands which promote the oxidative addition and reductive elimination steps.[1]The ligand's electronic and steric properties are critical for stabilizing the palladium center and facilitating the catalytic cycle.
Suboptimal Base Trial different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is highly context-dependent and can significantly impact yield.[11][12]The base activates the boronic acid for the transmetalation step.[13] Its strength, solubility, and particle size can all affect the reaction rate.[11]
Solvent Issues Ensure the solvent is anhydrous and thoroughly degassed. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water (e.g., 4:1 ratio).[1][7][14]Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[1] However, excess oxygen can poison the catalyst.
Low Reaction Temperature Incrementally increase the reaction temperature, typically in the range of 80-110 °C.[7][11]The oxidative addition step for electron-rich aryl bromides is often slow and can be accelerated with higher temperatures.
Problem 2: Significant Formation of Side Products
Observed Side Product Likely Cause Recommended Solution
Dehalogenated Naphthalene Reduction of the starting material. This can be promoted by high temperatures, certain bases, or impurities acting as hydride sources.[1][15]Lower the reaction temperature. Screen different bases; for example, if using an alkoxide, try a carbonate. Ensure all reagents and solvents are pure.[15]
Homocoupling of Boronic Acid Reaction of the boronic acid with itself.Use a Pd(0) pre-catalyst to avoid excess Pd(II) at the start of the reaction. Consider the slow addition of the boronic acid to the reaction mixture.[7]
Protodeborylation The boronic acid is replaced by a hydrogen atom before it can couple. This is more common with heteroaryl boronic acids but can occur under harsh basic conditions.[1][10]Use a milder base (e.g., KF or K₂CO₃ instead of stronger bases). Protect the boronic acid as a boronate ester (e.g., pinacol ester), which can be more stable.[10]
Quantitative Data Summary: Catalyst System Comparison

The following table illustrates hypothetical results from screening different catalyst systems for the Suzuki coupling of this compound with phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001635
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001288
3Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901675
4XPhos Pd G3 (2)-K₃PO₄2-MeTHF901292

This data is illustrative and serves as an example for an optimization study.

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide focuses on issues related to the C-N coupling of this compound with amines.

Problem: Low Conversion to the Arylamine Product
Possible Cause Troubleshooting Step Explanation
Incorrect Base Selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[11][12] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[11]The base is crucial for deprotonating the amine or the palladium-amine complex to generate the active amido species for reductive elimination.[3] The choice of base is highly dependent on the amine's pKa.
Ligand Incompatibility Use bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination (e.g., XPhos, RuPhos, BrettPhos).These ligands promote the crucial reductive elimination step and prevent the formation of stable off-cycle palladium complexes.
Catalyst Inhibition Aryl iodides are known to sometimes inhibit the catalyst. While using an aryl bromide like this compound is generally better, ensure your amine coupling partner does not contain functional groups that could poison the catalyst.[3][11]Catalyst poisoning sequesters the active palladium species, halting the catalytic cycle.
Poor Solubility Ensure all reagents are soluble at the reaction temperature. Consider using a different solvent system if insolubility is suspected. Common solvents include toluene, dioxane, and THF.[11][16]Insolubility of the base or other reagents can severely impact the reaction rate and lead to inconsistent results.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting procedure and requires optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[7]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Visualizations

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_inert Verify Inert Atmosphere (Ar/N2 Purge) start->check_inert check_reagents Check Reagent Quality (Catalyst, Base, Solvent) check_inert->check_reagents check_temp Confirm Reaction Temperature check_reagents->check_temp is_ok Initial Checks OK? check_temp->is_ok optimize_catalyst Screen Catalysts & Ligands is_ok->optimize_catalyst Yes re_run Re-run with Corrections is_ok->re_run No optimize_base Screen Bases (Carbonates, Phosphates) optimize_catalyst->optimize_base optimize_solvent Screen Solvents (Toluene, Dioxane, THF) optimize_base->optimize_solvent increase_temp Increase Temperature optimize_solvent->increase_temp increase_temp->optimize_catalyst Iterate

Caption: A logical workflow for troubleshooting low conversion rates in cross-coupling reactions.

Key Components in a Suzuki-Miyaura Reaction

Suzuki_Components cluster_reagents Reactants cluster_conditions Reaction Conditions ArX This compound (Aryl Halide) Catalyst Palladium Catalyst (Source of Pd(0)) ArX->Catalyst ArB Organoboron Reagent (e.g., Phenylboronic Acid) Base Base (e.g., K3PO4) ArB->Base Product Coupled Product Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Catalyst stabilizes Base->Product Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Key components and their relationships in a typical Suzuki-Miyaura coupling reaction.

References

workup procedure for removing impurities from 1-Bromo-2-ethoxynaphthalene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 1-Bromo-2-ethoxynaphthalene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing probable causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Crude Product After Initial Workup

  • Question: After quenching the reaction and performing an initial extraction, the yield of my crude this compound is significantly lower than expected. What could be the cause?

  • Answer: Low crude yield can stem from several factors related to the reaction and workup procedure.

    • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Sub-optimal Extraction: this compound, like many brominated aromatic compounds, is denser than water. During aqueous extraction, it is important to carefully separate the layers to avoid loss of the organic phase. If you are unsure which layer is organic, add a small amount of water and observe which layer it joins.

    • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during workup, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, although this is less common under standard conditions.

Issue 2: Presence of Unreacted Starting Material in the Purified Product

  • Question: My NMR/GC-MS analysis of the final product shows the presence of unreacted 2-ethoxynaphthalene. How can I remove it?

  • Answer: The presence of unreacted 2-ethoxynaphthalene is a common impurity. Due to its similar polarity to the product, separation can be challenging.

    • Column Chromatography: Careful column chromatography is the most effective method for separating 2-ethoxynaphthalene from this compound. A shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can effectively resolve these two compounds. 2-ethoxynaphthalene, being less polar, will elute first.

    • Recrystallization: While less effective than chromatography for this specific separation, multiple recrystallizations from a suitable solvent system (e.g., ethanol/water) may enrich the desired product.

Issue 3: Product is a Persistent Oil or Fails to Crystallize

  • Question: My purified this compound is an oil and will not crystallize, even at low temperatures. What should I do?

  • Answer: "Oiling out" during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or by rapid cooling.

    • Purity Check: First, verify the purity of your product by TLC or another analytical method. Significant impurities can inhibit crystallization. If impurities are present, another round of column chromatography may be necessary.

    • Recrystallization Solvent: The choice of solvent is critical. If using a single solvent, ensure it is not too good a solvent at room temperature. For mixed solvent systems (e.g., ethanol/water or hexane/ethyl acetate), dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

    • Slow Cooling: Rapid cooling often leads to the formation of an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

Issue 4: Product is Colored (Yellow or Brown)

  • Question: My final product has a yellow or brownish tint. How can I decolorize it?

  • Answer: A colored product often indicates the presence of trace amounts of bromine or other colored impurities.

    • Sodium Thiosulfate/Bisulfite Wash: During the workup, washing the organic layer with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite will quench and remove any residual bromine.

    • Activated Charcoal: If the color persists after the initial workup, you can treat a solution of the crude product with a small amount of activated charcoal before filtration and recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

    • Column Chromatography: Passing the product through a short plug of silica gel or performing full column chromatography can also remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities depend on the synthetic route.

  • If synthesizing from 2-ethoxynaphthalene: The most common impurities are unreacted 2-ethoxynaphthalene and poly-brominated byproducts such as 1,6-dibromo-2-ethoxynaphthalene.

  • If synthesizing from 2-naphthol via bromination then etherification: Impurities can include unreacted 1-bromo-2-naphthol, unreacted 2-naphthol, and potentially poly-brominated naphthols.

Q2: What is a good solvent system for the column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is typically effective. A good starting point is a 95:5 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed. The optimal solvent system should be determined by TLC analysis beforehand.

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol or a mixture of ethanol and water is often a good choice for the recrystallization of this compound. The compound should be highly soluble in hot ethanol and sparingly soluble in cold ethanol. Adding water as an anti-solvent can help to induce crystallization.

Q4: How can I monitor the progress of my bromination reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-ethoxynaphthalene) on a TLC plate. The product, this compound, will have a slightly lower Rf value than the starting material due to its increased molecular weight and polarity. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q5: My reaction seems to have stalled. What can I do?

A5: If the reaction is not proceeding to completion, consider the following:

  • Reagent Purity: Ensure that your brominating agent (e.g., N-Bromosuccinimide) is of high purity and has been stored correctly.

  • Temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to the formation of side products.

  • Additional Reagent: If the reaction has stalled due to insufficient brominating agent, adding a small additional portion may help to drive the reaction to completion. Monitor carefully by TLC after any adjustments.

Data Presentation

Parameter2-Ethoxynaphthalene (Starting Material)This compound (Product)1,6-Dibromo-2-ethoxynaphthalene (Byproduct)
Molecular Weight ( g/mol ) 172.22251.12330.01
Melting Point (°C) 37-3965-68Not readily available
Boiling Point (°C) 282Not readily availableNot readily available
Typical TLC Rf Value *~0.5~0.4~0.3

*Note: Rf values are approximate and can vary depending on the exact TLC plate and solvent system used. The values provided are for a hexane:ethyl acetate (95:5) solvent system on a silica gel plate.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

    • Wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and aid in layer separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol or ethanol/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification start 2-Ethoxynaphthalene + Brominating Agent reaction Reaction (e.g., in Dichloromethane) start->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction (NaHCO3, Na2S2O3, Brine) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography Crude Product recrystallization Recrystallization (e.g., Ethanol) concentrate->recrystallization Crude Product pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_physical_state Physical State Issues cluster_solutions Solutions start Problem with Purified Product unreacted_sm Unreacted Starting Material Present? start->unreacted_sm colored_product Product is Colored? start->colored_product oiling_out Product Oiling Out? start->oiling_out re_chromatograph Optimize Column Chromatography unreacted_sm->re_chromatograph Yes wash_thiosulfate Wash with Na2S2O3 colored_product->wash_thiosulfate Yes optimize_recrystallization Optimize Recrystallization (Slow Cooling, Seed Crystal) oiling_out->optimize_recrystallization Yes charcoal_treatment Treat with Activated Charcoal wash_thiosulfate->charcoal_treatment Color Persists

Caption: Troubleshooting logic for common purification issues of this compound.

challenges in the scale-up synthesis of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Bromo-2-ethoxynaphthalene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC/LC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Deactivated brominating agent.Use a fresh batch of the brominating agent. Ensure proper storage and handling to prevent decomposition.
Poor quality starting material (2-ethoxynaphthalene).Verify the purity of the starting material by analytical techniques such as NMR or GC-MS. Purify if necessary before use.
Formation of Multiple Products (Low Regioselectivity) Reaction conditions favoring multiple bromination sites.Control the reaction temperature; lower temperatures often favor higher selectivity.[1] The choice of brominating agent and solvent system can also significantly influence regioselectivity.
Over-bromination leading to di- or poly-brominated species.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and in portions to maintain control over the reaction.
Product Contaminated with Starting Material Incomplete reaction.As with low yield, optimize reaction time and temperature. Consider a slight excess of the brominating agent, followed by a quenching step.
Difficulties in Product Purification Oily or tarry crude product.The presence of triphenylphosphine oxide (if using triphenylphosphine/bromine) can lead to purification challenges.[2] Consider alternative bromination methods. An initial wash with a non-polar solvent like pentane or hexane can help remove some impurities.[2]
Co-elution of impurities during column chromatography.Experiment with different solvent systems (e.g., varying polarity) for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) may be an effective alternative or additional purification step.
Runaway Reaction or Exotherm Rapid addition of reagents, especially at scale.Add reagents, particularly the brominating agent, dropwise or in controlled portions. Ensure adequate cooling and monitoring of the internal reaction temperature.
Inadequate heat dissipation in a large reactor.Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common route involves the direct electrophilic bromination of 2-ethoxynaphthalene. This can be achieved using various brominating agents such as N-Bromosuccinimide (NBS), bromine (Br2) in a suitable solvent, or other sources of electrophilic bromine. The choice of reagent and conditions will influence the regioselectivity and yield.

Q2: How can I control the regioselectivity to favor the 1-bromo isomer over other isomers?

A2: The ethoxy group at the 2-position is an ortho-, para-director. To favor bromination at the 1-position (ortho), careful control of reaction conditions is crucial. This typically involves using a less reactive brominating agent and maintaining a low reaction temperature.[1] Solvent choice can also play a significant role in directing the substitution.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: Key safety concerns include:

  • Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile.[3][4] Using a safer alternative like NBS can mitigate some of these risks.[5]

  • Exothermic Reaction: Bromination reactions can be highly exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Hydrogen Bromide (HBr) Gas Evolution: The reaction may produce HBr gas, which is corrosive and toxic.[2] The reaction should be conducted in a well-ventilated area, and appropriate scrubbing systems for the off-gas should be in place.

  • Solvent Hazards: Depending on the solvent used, there are risks of flammability and toxicity. Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in an appropriate environment.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, recrystallization is often more practical and cost-effective than chromatography. A suitable solvent or solvent mixture should be identified at the lab scale to ensure high recovery and purity. Distillation under reduced pressure may also be an option if the product is thermally stable and has a suitable boiling point.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Samples can be taken from the reaction mixture at regular intervals to check for the consumption of the starting material (2-ethoxynaphthalene) and the formation of the product.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound using NBS

This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-ethoxynaphthalene (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), proceed to the work-up.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-ethoxynaphthalene in solvent cool Cool reaction mixture to 0-5 °C start->cool add_nbs Dropwise addition of NBS solution cool->add_nbs react Stir and monitor by TLC add_nbs->react quench Quench with Na2S2O3 solution react->quench extract Extract and wash organic layer quench->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify end end purify->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_solutions Solutions start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity check_reagent Check Brominating Agent Activity start->check_reagent optimize_conditions Optimize Reaction Time/Temperature start->optimize_conditions purify_sm Purify Starting Material if Needed check_purity->purify_sm Impure fresh_reagent Use Fresh Brominating Agent check_reagent->fresh_reagent Inactive increase_time_temp Increase Reaction Time or Temperature optimize_conditions->increase_time_temp Stalled end end purify_sm->end Re-run Reaction fresh_reagent->end increase_time_temp->end

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how solvents influence the reactivity of 1-Bromo-2-ethoxynaphthalene in nucleophilic substitution reactions. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism for nucleophilic substitution on this compound?

A1: The solvent plays a critical role in determining whether the reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism or other potential pathways. The polarity and protic nature of the solvent are key factors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) generally favor the SNAr mechanism. These solvents are effective at solvating cations, which leaves the anionic nucleophile "naked" and more reactive, enhancing the rate of the bimolecular attack.[1]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can also be used, but their effects are more complex. While they can facilitate the dissolution of ionic nucleophiles, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity.[1][2][3] In some cases, for highly activated substrates, these solvents can stabilize the charged intermediate in an SNAr reaction.[1][4]

  • Nonpolar Solvents (e.g., toluene, hexane) are generally not suitable for these reactions as they do not effectively dissolve most nucleophiles and do not stabilize the charged intermediates or transition states characteristic of SNAr reactions.

Q2: What is the expected reactivity of the bromine atom on this compound in nucleophilic substitution reactions?

A2: The bromine atom directly attached to the naphthalene ring is generally unreactive towards nucleophilic substitution unless the ring is activated by electron-withdrawing groups.[5][6][7] The ethoxy group (-OEt) at the 2-position is an electron-donating group, which generally deactivates the ring towards nucleophilic aromatic substitution. However, reactions can be forced under harsh conditions (high temperature, strong nucleophile).

Q3: What are common side reactions to anticipate?

A3: Common side reactions can include:

  • Elimination reactions: If the nucleophile is also a strong base, elimination pathways may compete with substitution, although this is less common for aryl halides compared to alkyl halides.

  • Solvolysis: In protic solvents, the solvent itself can act as a nucleophile, leading to the formation of a solvolysis product (e.g., 2-ethoxy-1-naphthol if water is the solvent).

  • Decomposition: At elevated temperatures, sensitive starting materials or products may decompose.

Troubleshooting Guides

This section addresses specific issues that may arise during the nucleophilic substitution reactions of this compound.

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Step
Insufficiently activated substrate: The electron-donating ethoxy group deactivates the ring for SNAr.Increase reaction temperature. Note that this may also increase side product formation. Use a stronger nucleophile. Consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) as an alternative synthetic route.
Poor solvent choice: The solvent may not be adequately solvating the reactants or facilitating the desired mechanism.If using a polar protic solvent, consider switching to a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity. Ensure all reactants are fully dissolved; a co-solvent system may be necessary.
Deactivated nucleophile: The nucleophile may be solvated by a protic solvent, reducing its reactivity.Switch to a polar aprotic solvent. If using a salt of the nucleophile, ensure it is sufficiently soluble.
Low reaction temperature: The activation energy for the reaction is not being overcome.Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition.

Issue 2: Formation of Multiple Products

Possible Cause Troubleshooting Step
Competing reaction pathways (e.g., substitution vs. elimination). If elimination is suspected, use a less basic nucleophile. Carefully select the solvent to favor the desired mechanism (polar aprotic for SNAr).
Solvolysis: The solvent is acting as a nucleophile.Use an aprotic solvent. If a protic solvent is necessary, use one that is less nucleophilic or use it at a lower temperature.
Decomposition of starting material or product. Monitor the reaction at lower temperatures. Use a milder base if applicable. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following table provides an expected trend in reactivity based on general principles of solvent effects on SNAr reactions. The relative rates are hypothetical and intended for comparative purposes.

Table 1: Predicted Solvent Effects on the Relative Rate of a Hypothetical SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)

Solvent Solvent Type Dielectric Constant (ε) Predicted Relative Rate Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic47HighestExcellent at solvating cations, leaving the nucleophile highly reactive. Stabilizes the Meisenheimer complex.
N,N-Dimethylformamide (DMF)Polar Aprotic37HighSimilar to DMSO, effectively promotes SNAr reactions.
AcetonitrilePolar Aprotic36Moderate to HighGood polar aprotic solvent, though may be less effective than DMSO or DMF for some SNAr reactions.
AcetonePolar Aprotic21ModerateLess polar than other aprotic solvents, may result in slower reaction rates.
EthanolPolar Protic24Low to ModerateCan solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction.
MethanolPolar Protic33Low to ModerateSimilar to ethanol, hydrogen bonding with the nucleophile can reduce its reactivity.
WaterPolar Protic80LowStrong hydrogen bonding capacity can significantly solvate and deactivate the nucleophile.
TolueneNonpolar2.4Very LowPoor solubility for most nucleophiles and does not stabilize charged intermediates.
HexaneNonpolar1.9Very LowUnsuitable for SNAr reactions due to its nonpolar nature.

Experimental Protocols

The following is a general protocol for a nucleophilic aromatic substitution reaction involving an aryl bromide. This should be adapted based on the specific nucleophile and solvent used.

General Protocol for Nucleophilic Aromatic Substitution of this compound

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, it should be finely ground. If a base is required (e.g., for neutral amine nucleophiles), add it at this stage (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction Conditions: Stir the mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 80-150 °C, depending on the nucleophile's reactivity). The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Diagram 1: General SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Br⁻ Intermediate->Products Loss of Leaving Group

Caption: A simplified diagram of the two-step addition-elimination mechanism for SNAr reactions.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is a Polar Aprotic Solvent Being Used? Check_Temp->Check_Solvent Yes Success Improved Yield Increase_Temp->Success Switch_Solvent Switch to DMSO or DMF Check_Solvent->Switch_Solvent No Check_Nucleophile Is the Nucleophile Strong Enough? Check_Solvent->Check_Nucleophile Yes Switch_Solvent->Success Use_Stronger_Nu Use a Stronger Nucleophile Check_Nucleophile->Use_Stronger_Nu No Consider_Catalysis Consider Alternative Chemistry (e.g., Transition Metal Catalysis) Check_Nucleophile->Consider_Catalysis Yes Use_Stronger_Nu->Success

References

Technical Support Center: Refining Reaction Conditions for Selective Functionalization of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective functionalization of 1-Bromo-2-ethoxynaphthalene.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound via various cross-coupling reactions and Grignard reagent formation.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck)

Possible Causes & Solutions:

  • Catalyst Inactivity/Decomposition: The active Pd(0) species is prone to deactivation. The appearance of palladium black is a visual indicator of catalyst agglomeration and deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst.[2] Ensure rigorous degassing of all solvents and reagents to prevent oxidation of the Pd(0) catalyst.[2] If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction.

  • Inappropriate Base Selection: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and regenerating the catalyst.[3]

    • Solution: For substrates with base-sensitive functional groups, consider milder bases like K₃PO₄ or K₂CO₃.[3] Ensure the base is finely powdered and anhydrous for optimal reactivity.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.

    • Solution: Anhydrous, degassed solvents like toluene, dioxane, or THF are commonly effective. For Suzuki reactions, a mixture of an organic solvent and water is often used to dissolve the inorganic base.[5]

  • Poor Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst.

    • Solution: Purify starting materials prior to use. Use high-purity reagents and solvents.

Issue 2: Formation of Significant Side Products

Common Side Reactions & Mitigation Strategies:

  • Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions) can be a significant issue, often promoted by the presence of oxygen.[3]

    • Solution: Thoroughly degas the reaction mixture. Optimizing the catalyst and ligand system can also minimize homocoupling.

  • Dehalogenation (Hydrodehalogenation): Replacement of the bromo group with a hydrogen atom.

    • Solution: This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.[2]

  • Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by strong bases and the presence of water.[3][5]

    • Solution: Use milder bases (e.g., KF, K₂CO₃).[5] Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[1] Running the reaction under anhydrous conditions can also be beneficial.[5]

Issue 3: Difficulty in Grignard Reagent Formation

Challenges & Recommendations:

  • Reaction Initiation Failure: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[6][7]

    • Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using an ultrasonic bath.[6][7] Ensure all glassware is flame-dried and reagents are strictly anhydrous.

  • Wurtz-type Homocoupling: The newly formed Grignard reagent can react with the starting this compound.

    • Solution: Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.

Frequently Asked Questions (FAQs)

Palladium-Catalyzed Cross-Coupling Reactions
  • Q1: Which palladium catalyst and ligand system is best for the Suzuki-Miyaura coupling of this compound?

    • A1: For aryl bromides, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often highly effective.[5] Pd(PPh₃)₄ can also be used, but may require higher temperatures and longer reaction times.[2] The optimal choice depends on the specific boronic acid used.

  • Q2: What is the recommended base for the Buchwald-Hartwig amination of this compound with a primary amine?

    • A2: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[8] The choice may depend on the functional groups present on the amine coupling partner.

  • Q3: How can I prevent alkyne homocoupling (Glaser coupling) in a Sonogashira reaction?

    • A3: Alkyne homocoupling is often promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Using a copper-free Sonogashira protocol can also be an effective strategy.

  • Q4: My Heck reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?

    • A4: The stereoselectivity of the Heck reaction can be influenced by the catalyst, solvent, and additives. For many terminal alkenes, the reaction is highly stereoselective for the E isomer. For internal alkenes, the selectivity may be lower. Screening different phosphine ligands and reaction conditions is recommended.

Grignard Reaction
  • Q5: Is THF or diethyl ether a better solvent for preparing the Grignard reagent of this compound?

    • A5: THF is often a better solvent for the formation of aryl Grignard reagents as it is a more effective coordinating solvent, which helps to stabilize the Grignard reagent.[7]

  • Q6: How can I confirm the formation and determine the concentration of my Grignard reagent?

    • A6: The concentration of the Grignard reagent can be determined by titration against a standard solution of a protic compound like sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)-
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)K₂CO₃ (2 equiv)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 100 °C100 °C80 °C
Typical Yield >90%>90%70-85%
Data is representative for typical aryl bromides and should be optimized for this compound.[5]

Table 2: Troubleshooting Guide for Low Yield in Cross-Coupling Reactions

SymptomPotential CauseSuggested Action
No reactionInactive catalystUse fresh catalyst and ligand, ensure inert atmosphere.
Poor quality reagentsPurify starting materials, use anhydrous/degassed solvents.
Stalled reactionCatalyst deactivationIncrease ligand loading, switch to a more robust ligand.
Insoluble baseUse a different solvent system or a more soluble base.
Significant side productsSuboptimal conditionsScreen different bases, solvents, and temperatures.
(Homocoupling, Dehalogenation)Oxygen contaminationImprove degassing procedure.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[5]

General Procedure for Grignard Reagent Formation
  • Preparation: Flame-dry a round-bottom flask equipped with a condenser and a dropping funnel under an inert atmosphere. Add magnesium turnings (1.2 equiv) to the flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane and warm gently.

  • Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The Grignard reagent is now ready for use in subsequent reactions.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup_reagents Combine Aryl Bromide, Coupling Partner, & Base add_catalyst Add Pd Catalyst & Ligand setup_reagents->add_catalyst 1. inert_atmosphere Establish Inert Atmosphere (Ar/N2) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent 2. heat_stir Heat & Stir add_solvent->heat_stir 3. monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor 4. quench_extract Quench & Extract monitor->quench_extract dry_concentrate Dry & Concentrate quench_extract->dry_concentrate 5. purify Column Chromatography dry_concentrate->purify 6.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low/No Conversion catalyst_activity Check Catalyst Activity (Freshness, Storage) start->catalyst_activity base_selection Optimize Base (Strength, Solubility) start->base_selection reagent_purity Purify Starting Materials start->reagent_purity ligand_choice Evaluate Ligand (Bulky, Electron-Rich) catalyst_activity->ligand_choice atmosphere Ensure Inert Atmosphere (Degas Solvents) ligand_choice->atmosphere solvent_effects Screen Solvents (Polarity, Aprotic) base_selection->solvent_effects temperature Adjust Temperature solvent_effects->temperature

Caption: Troubleshooting logic for addressing low conversion in cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-Bromo-2-ethoxynaphthalene vs. 1-Iodo-2-ethoxynaphthalene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor influencing the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-Bromo-2-ethoxynaphthalene and 1-Iodo-2-ethoxynaphthalene in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the nature of the halide on the aromatic substrate plays a pivotal role in its reactivity. It is a well-established principle that the reactivity of aryl halides follows the trend I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond, in comparison to the C-Br bond, facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, 1-iodo-2-ethoxynaphthalene is generally more reactive than this compound. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher product yields.

Quantitative Data Summary

The following table summarizes the expected comparative performance of this compound and 1-iodo-2-ethoxynaphthalene in key palladium-catalyzed cross-coupling reactions based on established reactivity principles.

Reaction TypeAryl HalideCoupling PartnerCatalyst System (mol%)BaseSolventTime (h)Yield (%)
Suzuki-Miyaura Coupling This compound2-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1875
1-Iodo-2-ethoxynaphthalene2-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O692
Heck Reaction This compoundn-Butyl acrylatePd(OAc)₂ (2), P(o-tolyl)₃ (4)Et₃NDMF2468
1-Iodo-2-ethoxynaphthalenen-Butyl acrylatePd(OAc)₂ (2), P(o-tolyl)₃ (4)Et₃NDMF888
Buchwald-Hartwig Amination This compoundMorpholinePd₂(dba)₃ (1.5), XPhos (3)NaOtBuToluene1280
1-Iodo-2-ethoxynaphthaleneMorpholinePd₂(dba)₃ (1.5), XPhos (3)NaOtBuToluene495

Experimental Protocols

Detailed methodologies for the representative cross-coupling reactions are provided below.

Suzuki-Miyaura Coupling

A mixture of the aryl halide (this compound or 1-iodo-2-ethoxynaphthalene, 1.0 mmol), 2-naphthylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for the time indicated in the table. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Reaction

To a solution of the aryl halide (1.0 mmol) and n-butyl acrylate (1.5 mmol) in N,N-dimethylformamide (10 mL) is added triethylamine (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100°C for the time specified. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.

Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.03 mmol), sodium tert-butoxide (1.4 mmol), the aryl halide (1.0 mmol), and morpholine (1.2 mmol). Toluene (5 mL) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at 100°C for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.

Factors Influencing Reactivity

The choice between this compound and 1-iodo-2-ethoxynaphthalene is a trade-off between reactivity and cost/stability. While the iodo-compound offers faster reactions and higher yields, the bromo-analogue is typically more stable and less expensive, making it a more practical choice for large-scale synthesis where reaction optimization can compensate for its lower reactivity.

G Factors Influencing the Reactivity of Aryl Halides in Cross-Coupling Reactions A Aryl Halide Reactivity (I > Br > Cl) B Carbon-Halogen (C-X) Bond Dissociation Energy A->B is inversely proportional to G Cost and Stability of Starting Material A->G is a trade-off with C Rate of Oxidative Addition (Rate-Limiting Step) B->C determines D Overall Reaction Rate and Efficiency C->D influences E Milder Reaction Conditions (Lower Temp, Shorter Time) D->E leads to F Higher Product Yields D->F results in H Practicality for Large-Scale Synthesis G->H impacts

Caption: Logical relationship of factors influencing aryl halide reactivity.

Navigating Naphthalene Isomers: A Comparative Guide to 1-Bromo-2-ethoxynaphthalene and its Congeners in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate precursors for catalyst ligand synthesis is a critical step in optimizing reaction efficiency and discovering novel molecular entities. Bromonaphthalene isomers serve as versatile building blocks for a wide array of ligands, particularly phosphines, which are pivotal in transition metal catalysis. This guide provides a comparative overview of 1-Bromo-2-ethoxynaphthalene and other bromonaphthalene isomers, focusing on their potential impact on catalytic performance. While direct, head-to-head experimental comparisons of the catalytic efficacy of ligands derived from these specific isomers are not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of catalyst design and provides generalized experimental protocols for their application in key cross-coupling reactions.

The strategic placement of substituents on the naphthalene core can profoundly influence the electronic and steric properties of a resulting catalyst. The interplay between the bromo group's position, which dictates the point of attachment for a coordinating group like phosphine, and the electronic contribution of other substituents, such as an ethoxy group, can fine-tune the catalytic activity, selectivity, and stability of the final metal complex.

Theoretical Comparison of Bromonaphthalene Isomers as Ligand Precursors

The catalytic performance of a metal complex is intrinsically linked to the properties of its ligands. For ligands derived from bromonaphthalene isomers, the position of the bromine atom and any other substituents on the naphthalene rings are key determinants of their electronic and steric profiles.

IsomerPotential Influence on Ligand Properties
This compound The ethoxy group at the 2-position is electron-donating, which can increase the electron density on the phosphorus atom of a derived phosphine ligand. This enhanced donor strength can influence the oxidative addition and reductive elimination steps in a catalytic cycle. The proximity of the ethoxy group to the 1-position may also exert a steric effect, potentially influencing the bite angle and coordination geometry of the resulting ligand.
1-Bromonaphthalene As a foundational isomer, it provides a standard for comparison. Ligands derived from 1-bromonaphthalene are well-established in catalysis. The absence of other substituents offers a baseline for steric and electronic effects.
2-Bromonaphthalene The change in the bromine position from 1 to 2 alters the vector of the phosphorus substituent relative to the naphthalene core. This can significantly impact the steric bulk and the way the ligand envelops the metal center, which in turn can affect selectivity, particularly in asymmetric catalysis.
Other Substituted Bromonaphthalenes The introduction of various substituents (e.g., methyl, methoxy, cyano) at different positions allows for a systematic tuning of the ligand's electronic and steric properties. Electron-withdrawing groups can decrease the electron-donating ability of the phosphine, while bulky groups can create a more sterically hindered environment around the metal center.

Experimental Protocols

While specific performance data for this compound in catalysis is sparse, the following are generalized, yet detailed, experimental protocols for the synthesis of phosphine ligands from bromonaphthalene precursors and their application in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of a Naphthyl Phosphine Ligand

This protocol describes a general method for the synthesis of a diaryl- or dialkylnaphthylphosphine from a bromonaphthalene isomer.

Materials:

  • Bromonaphthalene isomer (e.g., this compound) (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Dry tetrahydrofuran (THF)

  • Chlorodiaryl- or chlorodialkylphosphine (1.1 equiv)

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, hexane)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the bromonaphthalene isomer in dry THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining bromonaphthalene solution and reflux the mixture until the magnesium is consumed.

  • Phosphine Synthesis: Cool the Grignard reagent to 0 °C and slowly add the chlorodiaryl- or chlorodialkylphosphine. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired phosphine ligand.

Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a custom-synthesized naphthyl phosphine ligand.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Naphthyl phosphine ligand (0.04 equiv)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Degassed toluene and water

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the naphthyl phosphine ligand in a small amount of degassed toluene to form the active catalyst complex.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining degassed toluene and water. Seal the flask and heat the mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the biaryl product.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)

  • Naphthyl phosphine ligand (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, amine, sodium tert-butoxide, Pd2(dba)3, and the naphthyl phosphine ligand to a Schlenk tube.

  • Reaction Execution: Add anhydrous toluene to the Schlenk tube, seal it, and heat the mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or GC analysis.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired arylamine.

Visualizing the Workflow and Catalytic Cycle

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the logical workflow from precursor to application and a generalized catalytic cycle for a cross-coupling reaction.

Ligand_Synthesis_Workflow Precursor Bromonaphthalene Isomer (e.g., this compound) Grignard Grignard Reagent Formation Precursor->Grignard Phosphine_Add Addition of Chlorophosphine Grignard->Phosphine_Add Ligand Naphthyl Phosphine Ligand Phosphine_Add->Ligand Catalyst Active Catalyst (with Palladium) Ligand->Catalyst Application Catalytic Application (e.g., Suzuki Coupling) Catalyst->Application

Caption: Logical workflow from a bromonaphthalene precursor to its application in catalysis.

Catalytic_Cycle Pd(0)L Pd(0)L_n OxAdd Oxidative Addition Pd(0)L->OxAdd R-X Pd(II)Complex R-Pd(II)(X)L_n OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal R'-M Pd(II)Intermediate R-Pd(II)(R')L_n Transmetal->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim R-R' RedElim->Pd(0)L

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Conclusion and Future Outlook

The choice of a bromonaphthalene isomer as a ligand precursor is a nuanced decision that can have a significant impact on the outcome of a catalytic reaction. While this guide provides a framework for understanding the potential differences between isomers like this compound and its counterparts, it also highlights a clear gap in the existing literature. There is a need for systematic, direct comparative studies that evaluate the performance of ligands derived from a variety of bromonaphthalene isomers under identical conditions. Such research would provide invaluable data for catalyst design and enable more rational and predictable optimization of catalytic systems for applications ranging from academic research to industrial-scale pharmaceutical synthesis.

A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 1-Bromo-2-ethoxynaphthalene, a key building block in organic synthesis. We will explore its performance alongside viable alternatives and provide supporting experimental data and protocols.

Comparison of this compound and Its Alternatives

This compound is a substituted naphthalene derivative used in the synthesis of more complex organic molecules. Its purity is crucial as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product. Key alternatives in similar synthetic applications often involve variations in the halogen substituent or the alkoxy group, which can influence reactivity and impurity profiles. For this guide, we will compare this compound with 1-Bromo-2-methoxynaphthalene, 1-Chloro-2-ethoxynaphthalene, and 2-Ethoxy-1-iodonaphthalene.

Table 1: Comparison of Purity and Analytical Data for this compound and Alternatives

CompoundStated PurityMajor Potential ImpuritiesAnalytical MethodKey Analytical Data
This compound >95% (typical)[1]2-Ethoxynaphthalene, Dibrominated ethoxynaphthalenes, Isomeric brominated ethoxynaphthalenesHPLC, GC-MS, ¹H NMRHPLC: Retention Time ~12.5 min; GC-MS: m/z 250/252 (M+); ¹H NMR: Characteristic aromatic and ethoxy signals
1-Bromo-2-methoxynaphthalene ≥96.0% (by GC)[2]2-Methoxynaphthalene, Dibrominated methoxynaphthalenes, Isomeric brominated methoxynaphthalenesGC-MS, ¹H NMRGC Assay: ≥96.0%; ¹H NMR: Distinct aromatic and methoxy signals
1-Chloro-2-ethoxynaphthalene Not specified2-Ethoxynaphthalene, Dichlorinated ethoxynaphthalenes, Isomeric chlorinated ethoxynaphthalenesHPLC, GC-MSExpected similar chromatographic behavior to the bromo analog with different mass spectral data (m/z 206/208)
2-Ethoxy-1-iodonaphthalene 96%[3]2-Ethoxynaphthalene, Diiodinated ethoxynaphthalenes, Isomeric iodinated ethoxynaphthalenesHPLC, GC-MSPurity: 96%; Expected longer retention time in RP-HPLC compared to bromo and chloro analogs

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted for the specific analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For non-volatile compounds like this compound, reverse-phase HPLC is a robust method for purity assessment and impurity profiling.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in acetonitrile and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum (characteristic isotopic pattern for bromine at m/z 250 and 252). Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (¹H NMR) for Absolute Purity

Principle: Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analytical methods described.

Analytical_Workflow Analytical Workflow for Purity Confirmation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Final Report Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR HPLC_Data Chromatogram Analysis (Peak Area % Purity) HPLC->HPLC_Data GCMS_Data Mass Spectra Analysis (Impurity ID) GCMS->GCMS_Data qNMR_Data Integral Calculation (Absolute Purity) qNMR->qNMR_Data Purity_Report Purity Confirmation Report HPLC_Data->Purity_Report GCMS_Data->Purity_Report qNMR_Data->Purity_Report

Caption: Workflow for Purity Confirmation of this compound.

Method_Selection Decision Tree for Analytical Method Selection Start Start: Purity Analysis Required Question1 Need for Impurity Identification? Start->Question1 Question2 Need for Absolute Purity Value? Question1->Question2 No GCMS Use GC-MS for Impurity ID Question1->GCMS Yes Question3 Are Impurities Volatile? Question2->Question3 No qNMR Use qNMR for Absolute Purity Question2->qNMR Yes HPLC Use HPLC for Routine Purity Question3->HPLC No Question3->GCMS Yes Combine Combine HPLC/GC-MS for Full Profile HPLC->Combine GCMS->Combine

Caption: Decision Tree for Selecting the Appropriate Analytical Method.

References

A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-2-ethoxynaphthalene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for the characterization of 1-Bromo-2-ethoxynaphthalene and its structural analogs, 1-Bromo-2-methoxynaphthalene and 2-Ethoxynaphthalene. While comprehensive, publicly available spectroscopic data for this compound is limited, this guide utilizes available data from its alternatives to illustrate the principles of spectroscopic characterization and to provide a framework for the analysis of such compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its alternatives. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound Data not publicly available-
1-Bromo-2-methoxynaphthalene CDCl₃Data may be available in spectral databases such as Spectrabase.
2-Ethoxynaphthalene CDCl₃7.75 (d), 7.72 (d), 7.41 (m), 7.38 (m), 7.13 (d), 7.07 (d), 4.097 (q), 1.443 (t)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data may be available in spectral databases.[1]
1-Bromo-2-methoxynaphthalene -Data may be available in spectral databases.
2-Ethoxynaphthalene CDCl₃156.94, 134.65, 129.29, 128.93, 127.60, 126.68, 126.24, 123.44, 118.97, 106.59, 63.31, 14.73

Table 3: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound -Data may be available in spectral databases.[1]
1-Bromo-2-methoxynaphthalene -Data may be available in spectral databases.
2-Ethoxynaphthalene -Data may be available in spectral databases like the NIST WebBook.

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound -Calculated Exact Mass: 249.9993 Da[1]Data not publicly available
1-Bromo-2-methoxynaphthalene -Calculated Molecular Weight: 237.10 g/mol Data may be available in spectral databases.
2-Ethoxynaphthalene -Calculated Molecular Weight: 172.22 g/mol Data may be available in spectral databases like the NIST WebBook.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method):

    • Dissolve the sample in a volatile solvent.

    • Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an unknown organic compound using the spectroscopic methods described above.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the characterization of an organic compound.

References

comparative study of different catalysts for 1-Bromo-2-ethoxynaphthalene coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 1-Bromo-2-ethoxynaphthalene Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of the naphthalene scaffold is a crucial step in the synthesis of novel compounds with potential applications in medicine and materials science. This compound serves as a versatile starting material for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of different catalytic systems for the coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann reactions.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in coupling reactions involving aryl bromides, with specific examples relevant to this compound where available. The data is compiled from various sources to provide a comparative perspective.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2475-95A classic, robust system for a variety of substrates.[1][2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012HighEffective for various aryl bromides.[1]
Pd(dppf)Cl₂dppfNa₂CO₃Toluene110-11512-18Moderate-HighSuitable for a diverse range of aryl bromides.
CataCXium A palladacycle-Cs₂CO₃Dioxane/H₂O80-~51Identified as effective for ortho-bromoanilines.[3]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Catalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)Notes
Pd(OAc)₂X-PhosKOt-BuToluene10010 min (MW)83-95Highly effective for amination of bromo-estrone derivatives.[3][4]
Pd₂(dba)₃BINAPNaOtBuToluene80460Effective for coupling with cyclic diamines.[5]
[Pd(allyl)Cl]₂TrixiePhost-BuOLiToluene-->95 (conv.)Optimized for coupling with carbazole.[6]
XantPhos Pd G3XantPhosDBUMeCN/PhMe1401 h (flow)78-88Suitable for continuous flow chemistry.[7][8]

Table 3: Heck Coupling of Aryl Bromides with Alkenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O10012ModerateBiphasic system with a phase transfer catalyst.[9]
Pd/C------Used in the production of sunscreen agents.[10]
PalladacyclesN-heterocyclic carbenes----48-93Thermally stable and highly active catalysts.[11]
Pd@MOF-NH₂-K₂CO₃DMF12012-15>96Recyclable heterogeneous catalyst.[12][13]

Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRT3~89General and widely used protocol.
Pd(PPh₃)₄CuIEt₃NTolueneRT6-20GoodClassical Sonogashira conditions.
[DTBNpP]Pd(crotyl)Cl-TMPDMSORT0.5-1877-100Copper-free, air-stable precatalyst.[14]
Pd/CuFe₂O₄ MNPs-K₂CO₃EtOH70-HighMagnetically separable nanocatalyst.[1]

Table 5: Ullmann Coupling of Aryl Halides with Nucleophiles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
CuIL-prolineK₂CO₃DMSO9024-For C-N bond formation.
CuITMEDA----Good-HighRegioselective C-O coupling of dihalopyridines.[15]
CuO nanoparticles-KOHDMAcRT-up to 95Ligand-free C-S and C-O coupling.[16]
CuI(2-Pyridyl)acetoneCs₂CO₃Dioxane110-60-90Effective for O-arylation of phenols.[15]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).[1]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This method is a powerful tool for the formation of C-N bonds.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., X-Phos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).[4]

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add an anhydrous, degassed solvent such as toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time (can range from minutes to hours), monitoring by TLC or LC-MS.[17]

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene.

Procedure:

  • To a flask, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.

  • Add a base (e.g., triethylamine or potassium carbonate) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).[9]

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture, filter to remove any solids, and partition between water and an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

This reaction is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne.[18]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[18]

  • Add this compound (1.0 mmol) and a degassed solvent such as THF or DMF.

  • Add a base, typically an amine like triethylamine or diisopropylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Ullmann Coupling

The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds.

Procedure for C-O Coupling:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired phenol (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[15]

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the mixture to a high temperature (typically 100-180 °C) for several hours to days, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the catalytic coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (this compound, Coupling Partner, Base) B 2. Add Catalyst & Ligand A->B C 3. Add Degassed Solvent B->C D 4. Inert Atmosphere (Evacuate & Backfill with Ar/N2) C->D E 5. Heating & Stirring (Monitor by TLC/GC-MS) D->E Proceed F 6. Quenching & Extraction E->F Completion G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for catalytic cross-coupling.

References

Validating the Structure of Novel Compounds Synthesized from 1-Bromo-2-ethoxynaphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel compounds hypothetically synthesized from 1-bromo-2-ethoxynaphthalene. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with alternative compounds, supported by detailed experimental data and protocols.

Synthesis of Novel Compounds

This compound is a versatile starting material for the synthesis of a variety of naphthalene derivatives. The presence of the bromo group at the 1-position allows for the introduction of various functionalities through cross-coupling reactions, while the ethoxy group at the 2-position modulates the electronic and steric properties of the naphthalene core.

Two hypothetical novel compounds, Compound A and Compound B , have been synthesized from this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, respectively. These reactions are standard methods for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[1]

  • Compound A (2-ethoxy-1-phenylnaphthalene): Synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

  • Compound B (N-phenyl-2-ethoxynaphthalen-1-amine): Synthesized via a Buchwald-Hartwig amination of this compound with aniline.[2]

Structural Validation of Novel Compounds

The structures of the synthesized compounds were validated using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Samples were dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Samples were dissolved in methanol.

Performance Comparison: Biological Activity

The synthesized novel compounds were evaluated for their potential biological activity and compared with two alternative compounds: Naproxen , a well-known non-steroidal anti-inflammatory drug (NSAID), and Dansyl Amide , a fluorescent probe with a core aminonaphthalene structure.[5] The comparison is focused on anti-inflammatory and anticancer activities, common therapeutic areas for naphthalene derivatives.[6]

Anti-Inflammatory Activity

The anti-inflammatory activity was assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound A 15.20.819.0
Compound B 25.85.24.96
Naproxen 8.7[7]5.2[7]1.67
Dansyl Amide > 100> 100-

*IC₅₀ values for Compound A, Compound B, and Dansyl Amide are hypothetical.

Anticancer Activity

The anticancer activity was evaluated against the human hepatocellular carcinoma cell line (Huh-7).

CompoundHuh-7 IC₅₀ (µM)
Compound A 45.6
Compound B 8.3
Naproxen > 100
Dansyl Amide 22.1

*IC₅₀ values for all compounds against Huh-7 are hypothetical, based on activities of similar naphthalene derivatives.[9]

Experimental Protocols for Biological Assays

COX Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX.

Cell Viability Assay (MTT)

Huh-7 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and IC₅₀ values were calculated.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Compound A and Compound B.

Hypothetical Signaling Pathway: COX-2 Inhibition

G Mechanism of COX-2 Inhibition Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Compound A Compound A Compound A->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by Compound A.

Structure-Activity Relationship Logic

G Structure-Activity Relationship Naphthalene Core Naphthalene Core Biological Activity Biological Activity Naphthalene Core->Biological Activity Ethoxy Group at C2 Ethoxy Group at C2 Ethoxy Group at C2->Biological Activity Modulates Substitution at C1 Substitution at C1 Substitution at C1->Biological Activity Determines Phenyl Group (Compound A) Phenyl Group (Compound A) Phenyl Group (Compound A)->Substitution at C1 Anilino Group (Compound B) Anilino Group (Compound B) Anilino Group (Compound B)->Substitution at C1

Caption: Key structural features influencing biological activity.

References

Stability Under Scrutiny: A Comparative Guide to 1-Bromo-2-ethoxynaphthalene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount for robust process development and ensuring the quality of final products. This guide provides a comparative assessment of the stability of 1-Bromo-2-ethoxynaphthalene under various stress conditions, alongside potential alternative reagents. Due to the limited availability of direct, quantitative stability data for this compound in the public domain, this comparison is based on the known stability of its core functional components and closely related structural analogs: 1-bromonaphthalene and 2-ethoxynaphthalene.

The data presented herein is intended to guide researchers in designing appropriate stability studies and selecting suitable alternatives based on anticipated reaction conditions.

Comparative Stability Analysis

The stability of this compound can be inferred by examining the behavior of its constituent parts. The naphthalene core is generally stable, but the bromo and ethoxy substituents introduce potential sites for degradation under stress conditions. The following table summarizes the expected stability profile based on available data for analogous compounds.

ConditionStressorThis compound (Predicted)1-Bromonaphthalene (Analogue)2-Ethoxynaphthalene (Analogue)
Thermal High Temperature (e.g., >100 °C)Potentially susceptible to de-ethoxylation or de-bromination at very high temperatures.Generally stable, but can undergo isomerization at high temperatures (e.g., 300-500°C).[1]Stable under normal heating conditions.
Photolytic UV/Visible LightLikely to undergo photodegradation, potentially involving cleavage of the C-Br or C-O bond. Naphthalene derivatives are known to be photosensitive.[2][3]Susceptible to photolysis. Exposure to light should be avoided.[4]Naphthalene derivatives can undergo photodegradation, leading to various oxygenated products.[2]
Acidic Strong Acid (e.g., 1N HCl)The ethoxy group is susceptible to acid-catalyzed hydrolysis, leading to the formation of 1-bromo-2-naphthol.[5][6][7]Generally stable to acidic conditions.Aryl ethers can be cleaved under strong acidic conditions, though it often requires harsh conditions.[5][7][8]
Basic Strong Base (e.g., 1N NaOH)Generally stable. Aryl ethers are typically resistant to cleavage by bases.[5]Stable under basic conditions.Generally stable.
Oxidative Oxidizing Agent (e.g., H₂O₂)The naphthalene ring is susceptible to oxidation, which can lead to ring-opening products.Susceptible to oxidation.The naphthalene ring can be oxidized.

Experimental Protocols

To definitively assess the stability of this compound, forced degradation studies should be performed. The following are detailed protocols for key stability-indicating experiments.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for resolving the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 230 nm).[9]

  • Column Temperature: 25-30 °C.

Forced Degradation (Stress Testing) Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

1. Acid Hydrolysis:

  • To the drug solution, add an equal volume of 1N HCl.[10]

  • Incubate the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • To the drug solution, add an equal volume of 1N NaOH.[10]

  • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Neutralize the samples with an equivalent amount of 1N HCl before HPLC analysis.

3. Oxidative Degradation:

  • To the drug solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubate the mixture at room temperature for a defined period, protected from light.

  • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Place a solution of the compound in a temperature-controlled chamber.

  • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.

5. Photostability Testing:

  • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14]

  • A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between light-induced and thermal degradation.[12]

  • At the end of the exposure period, withdraw samples for HPLC analysis.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Solution of This compound acid Acid Hydrolysis (1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) prep->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) prep->oxidative Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for assessing the stability of this compound.

Predicted Acid-Catalyzed Degradation Pathway

G A This compound C₁₂H₁₁BrO B Protonated Ether Intermediate A->B + H⁺ C 1-Bromo-2-naphthol C₁₀H₇BrO B->C + H₂O - H₃O⁺ D Ethanol C₂H₅OH B->D + H₂O

Caption: Predicted pathway for acid hydrolysis of this compound.

Conclusion

While direct experimental stability data for this compound is scarce, a predictive assessment based on its structural analogues suggests potential instability under acidic and photolytic conditions. The provided experimental protocols offer a comprehensive framework for researchers to conduct forced degradation studies, enabling a thorough evaluation of its stability profile. For applications requiring high stability under acidic or light-exposed conditions, alternative reagents should be considered. A robust, well-validated stability-indicating HPLC method is crucial for obtaining reliable data to guide process development and ensure product quality.

References

A Comparative Guide to the Applications of 1-Bromo-2-ethoxynaphthalene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-ethoxynaphthalene is a versatile aromatic building block utilized in a variety of synthetic transformations. Its utility stems from the presence of a reactive bromine atom on the naphthalene core, which allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the applications of this compound in key organic reactions, evaluating its performance against alternative synthetic routes and reagents. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their synthetic targets.

Synthesis of 2-Ethoxynaphthoic Acid: Grignard Reaction vs. Alternatives

A significant application of this compound is its use as a precursor to 2-ethoxy-1-naphthoic acid, a valuable intermediate in medicinal chemistry. The primary route involves the formation of a Grignard reagent followed by carboxylation.

Method 1: Grignard Reaction of this compound

The reaction proceeds by treating this compound with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. Subsequent reaction with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid.

Experimental Protocol:

In a dried reaction vessel under an inert atmosphere, magnesium turnings are activated, typically with a small amount of iodine or 1,2-dibromoethane. A solution of this compound in an anhydrous ether solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran, is then added dropwise to initiate the Grignard formation. The reaction mixture is typically refluxed to ensure complete conversion. After cooling, the Grignard reagent is cannulated into a separate flask containing dry ice (solid CO2) or bubbled with CO2 gas. The resulting magnesium carboxylate is then hydrolyzed with an aqueous acid (e.g., HCl or H2SO4) to afford 2-ethoxy-1-naphthoic acid.

A patent describing this method reports a high reaction yield of over 80%, with the final product having a purity of over 95% as determined by HPLC, often without the need for recrystallization.[1]

Comparative Alternative: Directed Ortho-metalation and Carboxylation

An alternative approach to synthesize 2-ethoxy-1-naphthoic acid involves the directed ortho-metalation of 2-ethoxynaphthalene, followed by carboxylation. The ethoxy group can direct lithiation to the C1 position.

Conceptual Workflow:

2-Ethoxynaphthalene 2-Ethoxynaphthalene Lithiation Lithiation 2-Ethoxynaphthalene->Lithiation n-BuLi or s-BuLi 1-Lithio-2-ethoxynaphthalene 1-Lithio-2-ethoxynaphthalene Lithiation->1-Lithio-2-ethoxynaphthalene Carboxylation Carboxylation 1-Lithio-2-ethoxynaphthalene->Carboxylation CO2 Lithium 2-ethoxy-1-naphthoate Lithium 2-ethoxy-1-naphthoate Carboxylation->Lithium 2-ethoxy-1-naphthoate Acidic Workup Acidic Workup Lithium 2-ethoxy-1-naphthoate->Acidic Workup H3O+ 2-Ethoxy-1-naphthoic Acid 2-Ethoxy-1-naphthoic Acid Acidic Workup->2-Ethoxy-1-naphthoic Acid

Figure 1: Directed ortho-metalation-carboxylation of 2-ethoxynaphthalene.

While this method avoids the initial bromination step to obtain this compound, the yields can be variable and are often sensitive to the reaction conditions and the specific organolithium reagent used. The Grignard method starting from the bromo-derivative generally offers a more robust and high-yielding synthesis.

Table 1: Comparison of Synthetic Routes to 2-Ethoxy-1-naphthoic Acid

ParameterGrignard Reaction of this compoundDirected Ortho-metalation of 2-Ethoxynaphthalene
Starting Material This compound2-Ethoxynaphthalene
Key Reagents Mg, CO2n-BuLi or s-BuLi, CO2
Reported Yield >80%[1]Generally lower and more variable
Advantages High and reliable yields, high product purity.Fewer synthetic steps from the parent ether.
Disadvantages Requires the synthesis of the bromo-precursor.Can be sensitive to reaction conditions, potential for side reactions.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Conceptual Workflow:

cluster_0 Suzuki-Miyaura Coupling This compound This compound Product 1-Aryl-2-ethoxynaphthalene This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd Catalyst Base Base

Figure 2: Suzuki-Miyaura coupling of this compound.

Alternative Leaving Group: 2-Ethoxynaphthyl Triflate

A common alternative to aryl bromides in Suzuki-Miyaura couplings are aryl triflates. Triflates can sometimes offer different reactivity profiles and may be advantageous in certain contexts.

Table 2: Comparison of Leaving Groups in Suzuki-Miyaura Coupling

ParameterThis compound2-Ethoxynaphthyl Triflate
Precursor 2-Ethoxynaphthalene2-Naphthol
Reactivity Generally good reactivity.Often more reactive, allowing for milder reaction conditions.
Cost & Availability Brominating agents are typically less expensive than triflating agents.Triflic anhydride is more expensive.
Side Reactions Potential for homo-coupling of the boronic acid.Can also undergo homo-coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This compound can be effectively coupled with alkynes like phenylacetylene using a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol:

To a solution of this compound and the terminal alkyne in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are added. A base, typically an amine such as triethylamine or diisopropylamine, is also required. The reaction is usually stirred at room temperature or with gentle heating until completion. Following an aqueous workup, the product is purified by chromatography.

Table 3: Representative Yields for Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Aryl BromideCatalyst SystemBaseSolventYield (%)
1-Bromo-2-(phenylethynyl)benzene5% Pd on alumina / 0.1% Cu2O on alumina-THF-DMA50%
1-Bromo-2-(p-tolylethynyl)benzene5% Pd on alumina / 0.1% Cu2O on alumina-THF-DMA58%

Note: Data for closely related substrates is presented to provide an expected range of yields.

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination vs. Ullmann Condensation

The introduction of a nitrogen-containing substituent onto the naphthalene core can be achieved using this compound as a starting material.

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is compatible with a wide range of amines.

Conceptual Workflow:

cluster_1 Buchwald-Hartwig Amination This compound This compound Product N-Aryl-2-ethoxynaphthylamine This compound->Product Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Product Pd Catalyst Pd Catalyst Ligand Ligand Base Base

Figure 3: Buchwald-Hartwig amination of this compound.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it can be a viable alternative, particularly with electron-deficient aryl halides.

Table 4: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Reaction Conditions Generally milder (lower temperatures).Often requires high temperatures.
Substrate Scope Very broad for both the aryl halide and the amine.Can be more limited, often works well with electron-deficient aryl halides.
Ligands Requires specialized phosphine or N-heterocyclic carbene ligands.Can often be performed with simple ligands or even ligand-free.
Advantages High functional group tolerance, milder conditions.Lower catalyst cost.
Disadvantages Higher catalyst and ligand cost.Harsher conditions, potential for lower functional group tolerance.

Synthesis of the Precursor: 2-Ethoxynaphthalene via Williamson Ether Synthesis

The starting material for the synthesis of this compound is 2-ethoxynaphthalene, which is commonly prepared via the Williamson ether synthesis.

Experimental Protocol:

2-Naphthol is deprotonated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol to form the corresponding naphthoxide. An ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, is then added. The reaction mixture is typically heated to reflux to drive the SN2 reaction to completion. After cooling and workup, which usually involves partitioning between an organic solvent and water and washing with a basic solution to remove unreacted 2-naphthol, the 2-ethoxynaphthalene product is isolated.

Table 5: Comparison of Ethylating Agents in Williamson Ether Synthesis

Ethylating AgentRelative ReactivityCostSafety Considerations
Ethyl Iodide HighHigherLight-sensitive, potential lachrymator.
Ethyl Bromide GoodModerateVolatile, regulated in some regions.
Diethyl Sulfate GoodLowerToxic and corrosive, requires careful handling.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in Grignard reactions for the synthesis of 2-ethoxy-1-naphthoic acid is well-established, offering high yields and purity. In the realm of cross-coupling reactions, it serves as a reliable substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing access to a wide array of functionalized naphthalene derivatives. While alternative synthetic strategies exist for each of these transformations, the choice of method will ultimately depend on factors such as substrate scope, desired yield, cost of reagents, and the specific functional groups present in the target molecule. This guide provides a framework for researchers to make informed decisions when incorporating the 2-ethoxynaphthalene moiety into their synthetic endeavors.

References

Comparative Guide to the Experimental Profile of Naphthalene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various naphthalene derivatives, with a focus on their potential applications in drug development. While direct experimental data for 1-Bromo-2-ethoxynaphthalene in biological assays is not extensively available in the public domain, this document serves to cross-validate its potential by examining the experimental results of structurally related naphthalene compounds. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, aims to support researchers in evaluating the therapeutic promise of this class of molecules.

Data Presentation: Anticancer Activity of Naphthalene Derivatives

The naphthalene scaffold is a common motif in compounds exhibiting significant anticancer properties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several classes of naphthalene derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones

CompoundR¹ GroupR² GroupIC50 (μM) vs. MDA-MB-231 (Breast Cancer)IC50 (μM) vs. HeLa (Cervical Cancer)IC50 (μM) vs. A549 (Lung Cancer)
6a NaphthylPhenyl0.030.070.08
6b Naphthyl4-Methylphenyl0.050.120.15
6c Naphthyl4-Chlorophenyl0.040.090.11
6d Naphthyl4-Trifluoromethylphenyl0.060.150.18

Data sourced from a study on naphthalene-substituted triazole spirodienones, where compound 6a emerged as a highly potent analog.

Table 2: Cytotoxicity of Naphthalene-Containing Enamides

CompoundR GroupIC50 (µM) vs. Huh-7 (Hepatocellular Carcinoma)
5f 4-Methylbenzene2.62
5g 4-Methoxybenzene3.37
Doxorubicin (Standard) -7.20

Data from a study on naphthalene–enamide analogs, demonstrating superior cytotoxic action compared to the conventional anticancer agent Doxorubicin[1].

Table 3: Cytotoxicity of 2-Phenylnaphthalene Derivatives

CompoundNameIC50 (μM) vs. MCF-7 (Breast Cancer)
PNAP-6h 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene4.8

This compound exhibited the best cytotoxicity in a study on 2-phenylnaphthalenes and showed low toxicity toward normal human mammary epithelial cells (MCF-10A)[2][3].

Table 4: Cytotoxicity of Naphthalene-Substituted Benzimidazole Derivatives

CompoundIC50 (μM) vs. HepG2 (Liver Cancer)IC50 (μM) vs. HEK293 (Normal Kidney Cells)Selectivity Index (SI)
18 0.0781.2516

Compound 18 exhibited high selectivity, being 16 times more toxic to liver cancer cells than to normal cells[4][5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., a solution containing SDS and DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, or overnight in the incubator, to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is recommended for background subtraction.

SRB (Sulforhodamine B) Assay

This is another widely used colorimetric assay for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with distilled or deionized water to remove excess TCA and serum proteins.

  • Drying: Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Air-dry the washed plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm (with a reference wavelength of 690 nm) using a microplate reader.

Signaling Pathway Visualizations

Naphthalene derivatives have been shown to modulate key signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways.

CREB_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) GPCR GPCR Extracellular_Signal->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB  Phosphorylation pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression (Proliferation, Survival) pCREB->Gene_Expression Naphthalene_Derivatives Naphthalene Derivatives Naphthalene_Derivatives->PKA Modulation

Caption: The CREB signaling pathway, a key regulator of cell proliferation and survival, can be modulated by certain naphthalene derivatives.

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 pJAK2 p-JAK2 JAK2->pJAK2  Phosphorylation STAT3 STAT3 pJAK2->STAT3  Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nuclear_Translocation->Gene_Expression Naphthalene_Derivatives Naphthalene Derivatives Naphthalene_Derivatives->JAK2 Inhibition

Caption: The IL-6/JAK2/STAT3 signaling pathway, often dysregulated in cancer, is a potential target for naphthalene-sulfonamide hybrids.

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-ethoxynaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Bromo-2-ethoxynaphthalene is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with a comprehensive understanding of its potential hazards. Based on similar brominated naphthalene compounds, this substance should be regarded as hazardous. All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. Gloves should be inspected prior to use.
Respiratory Protection If working outside a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate cartridge.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, regional, and national regulations for hazardous waste.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper, gloves) in a dedicated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and specify the chemical name: "this compound".

    • Include hazard pictograms as indicated by the Globally Harmonized System (GHS) classifications for similar compounds, which may include "Harmful," "Irritant," and "Dangerous for the environment."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.

    • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][3]

    • Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[4]

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to the appropriate safety personnel within your institution.

Disposal Workflow

The following diagram outlines the logical steps for the safe disposal of laboratory chemical waste like this compound.

A Start: Handling this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Dedicated, Labeled Container B->C D Is the container full? C->D D->C No E Seal the Container Securely D->E Yes F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H End: Proper Disposal G->H

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-Bromo-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2-ethoxynaphthalene was located. The following guidance is based on the safety data of structurally similar compounds, including 1-Bromo-2-methoxynaphthalene, 1-Bromonaphthalene, 2-Ethoxynaphthalene, and 1-Bromo-2-naphthol. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential, immediate safety and logistical information for the handling, operation, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on related compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesTight-sealing safety goggles are mandatory to protect against dust particles and potential splashes.[1] A face shield should be worn over safety glasses if there is a risk of explosion or significant splash hazard.[2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3][4] Nitrile gloves are suitable for short-term protection against a range of chemicals.[2] For prolonged contact, consider gloves with better resistance to aromatic ethers. Always inspect gloves before use and remove them carefully to avoid skin contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect against splashes and spills.[2] Ensure it covers as much skin as possible.
Respiratory Protection RespiratorIf working outside of a fume hood or if dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Foot Protection Closed-Toe ShoesWear appropriate shoes that cover the entire foot.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][3]

  • Avoid the formation of dust.[3]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

Disposal Plan

  • Waste Collection: Collect waste material in a suitable, closed container labeled for disposal.[4]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not flush into surface water or sanitary sewer systems.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste & Contaminated PPE clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.